molecular formula C9H4Cl2O2 B1614997 6,8-Dichloro-4H-chromen-4-one CAS No. 57645-97-3

6,8-Dichloro-4H-chromen-4-one

Número de catálogo: B1614997
Número CAS: 57645-97-3
Peso molecular: 215.03 g/mol
Clave InChI: WCIMKEGMFYKKSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dichloro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H4Cl2O2 and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dichloro-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,8-dichlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIMKEGMFYKKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346407
Record name 6,8-Dichloro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-97-3
Record name 6,8-Dichloro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the mechanism of action of 6,8-Dichloro-4H-chromen-4-one in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Polypharmacological Modalities of 6,8-Dichloro-4H-chromen-4-one An In-Depth Mechanistic Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the 6,8-dichloro-4H-chromen-4-one scaffold not merely as a static chemical entity, but as a highly dynamic, "privileged" pharmacophore capable of executing precise polypharmacology. Characterized by its halogenated chromone core, this compound exhibits distinct spatial and electronic properties that allow it to intercalate into deep enzymatic gorges and allosterically modulate transmembrane efflux pumps.

This technical guide dissects the in vitro mechanism of action (MOA) of 6,8-dichloro-4H-chromen-4-one across two critical therapeutic domains: Neurodegenerative Disease (Alzheimer's) via dual-site acetylcholinesterase (AChE) inhibition, and Oncology via the reversal of Multidrug Resistance (MDR) through ABC transporter blockade[1][2].

Mechanistic Pillar I: Neuroprotection via Dual-Site Enzyme Modulation

In the context of Alzheimer's Disease (AD), the 6,8-dichloro-4H-chromen-4-one moiety serves as the critical anchoring unit in pentatarget-directed ligands (such as BIGI-3h). Its primary mechanism is the dual-site inhibition of Acetylcholinesterase (AChE)[1].

The Causality of Dual-Site Binding: Traditional AChE inhibitors (like Tacrine) only bind to the Catalytic Active Site (CAS), providing temporary symptomatic relief by preventing acetylcholine breakdown. However, the Peripheral Anionic Site (PAS) of AChE is responsible for accelerating the aggregation of amyloid-beta (Aβ) plaques. The 6,8-dichloro-4H-chromen-4-one scaffold is uniquely sized to span the AChE gorge, simultaneously blocking the CAS to restore cholinergic transmission and shielding the PAS to halt Aβ fibrillogenesis.

At the bottom of the AChE gorge, the spatial arrangement of the chlorine atoms at the 6 and 8 positions optimizes the electron density of the chromone ring, enabling highly specific non-covalent interactions:

  • Trp86 Interaction: The scaffold forms a putative face-to-face π–π stacking interaction with the indole ring of Trp86 at a distance of 3.6 Å[1].

  • Tyr337 Interaction: Simultaneously, it engages in a displaced π–π interaction with Tyr337 (3.4 Å)[1].

  • Hydrogen Bonding: The carbonyl oxygen of the chromone core acts as a potent hydrogen bond acceptor, forming a 2.2 Å contact with the heterocyclic nitrogen of Trp86[1].

MOA_Network cluster_AD Neurodegenerative Modulation cluster_Onco Oncology & MDR Reversal Scaffold 6,8-Dichloro-4H-chromen-4-one (Privileged Scaffold) AChE AChE Inhibition Scaffold->AChE Dual-site binding GSK3b GSK3β Inhibition Scaffold->GSK3b Kinase modulation MRP1 MRP1 Efflux Pump Scaffold->MRP1 Efflux Blockade Trp86 Trp86 (π-π Stacking) AChE->Trp86 3.6 Å Tyr337 Tyr337 (π-π Stacking) AChE->Tyr337 3.4 Å Chemo Chemo Resensitization MRP1->Chemo Intracellular retention

Polypharmacological network of 6,8-dichloro-4H-chromen-4-one in neuroprotection and oncology.

Mechanistic Pillar II: Reversal of Multidrug Resistance (MDR) in Oncology

In oncology, tumor cells frequently develop resistance to chemotherapeutics (like vincristine and doxorubicin) by overexpressing ATP-binding cassette (ABC) transporters, specifically Multidrug Resistance-Associated Protein 1 (MRP1) .

When conjugated into triazole-bridged heterodimers, 6,8-dichloro-4H-chromen-4-one acts as a potent MRP1 modulator[2].

The Causality of Efflux Blockade: The chromone scaffold acts as a competitive or allosteric inhibitor at the substrate-binding pocket of MRP1. By occupying the transporter's binding site, the scaffold prevents the ATP-dependent conformational change required to extrude chemotherapeutic agents. Consequently, the intracellular concentration of the cytotoxic drug (e.g., vincristine) is restored to lethal thresholds, effectively re-sensitizing the resistant cell line (e.g., 2008/MRP1 ovarian cancer cells)[3].

Quantitative Data Summary

Table 1: Key Binding Parameters & Efficacy Metrics of the Scaffold

Target SystemSpecific Interaction / MetricValueBiological Consequence
AChE (Catalytic Site) Face-to-face π-π (Trp86)3.6 ÅBlocks acetylcholine hydrolysis[1]
AChE (Catalytic Site) Displaced π-π (Tyr337)3.4 ÅStabilizes ligand in enzyme gorge[1]
AChE (H-Bonding) Carbonyl to Indole N (Trp86)2.2 ÅAnchors scaffold orientation[1]
MRP1 (Cancer MDR) Vincristine IC50 (2008/MRP1)Reduced by >90%Reverses drug resistance[2]

Self-Validating In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives.

Protocol 1: AChE Kinetic Inhibition Assay (Modified Ellman's Method)

Purpose: To quantify the inhibitory potency (IC50) of the scaffold against AChE.

Causality of Design: We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine, it produces thiocholine. Thiocholine reacts with DTNB to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Self-Validation: A blank containing the scaffold, buffer, and DTNB (without enzyme) is run in parallel to subtract any background absorbance caused by the intrinsic color or auto-reactivity of the chromone.

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute the 6,8-dichloro-4H-chromen-4-one derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE (0.03 U/mL), and 10 µL of the test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding in the gorge.

  • Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Read: Immediately monitor the change in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Analysis: Calculate the IC50 using non-linear regression. Compare against a positive control (e.g., Donepezil).

Protocol 2: MRP1 Efflux Reversal Assay (Flow Cytometry)

Purpose: To prove the scaffold traps chemotherapeutics inside resistant cells.

Causality of Design: We use Calcein-AM. It is highly lipophilic and non-fluorescent, easily crossing the cell membrane. Inside, esterases cleave it into Calcein, a highly fluorescent, hydrophilic molecule that cannot passively diffuse out. However, Calcein is a known substrate for MRP1. In resistant cells, MRP1 pumps out Calcein-AM before it can be cleaved, resulting in dark cells. If our scaffold successfully inhibits MRP1, Calcein is trapped, and the cells become highly fluorescent. Self-Validation: We run a tripartite control: (1) Vehicle control (baseline efflux), (2) MK-571 (a known, potent MRP1 inhibitor) as a positive control, and (3) a parallel assay on wild-type 2008/P cells (lacking MRP1 overexpression) to ensure the fluorescence increase isn't caused by membrane disruption or off-target toxicity[3].

  • Cell Seeding: Harvest 2008/MRP1 (resistant) and 2008/P (wild-type) cells. Suspend at 5×105 cells/mL in serum-free RPMI medium.

  • Co-Incubation: Aliquot 1 mL of cell suspension per tube. Add the 6,8-dichloro-4H-chromen-4-one derivative (e.g., 1.0 µM). Incubate at 37°C for 30 minutes to allow the compound to bind the MRP1 transporters.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM. Incubate in the dark at 37°C for exactly 15 minutes.

  • Arrest Efflux: Rapidly centrifuge the cells (1200 rpm, 5 mins, 4°C) and wash twice with ice-cold PBS to halt all metabolic efflux activity.

  • Quantification: Resuspend in 300 µL cold PBS. Analyze immediately via Flow Cytometry using the FL1 channel (excitation 488 nm, emission 530 nm).

  • Data Analysis: Calculate the Reversal Fold by dividing the Mean Fluorescence Intensity (MFI) of the treated cells by the MFI of the vehicle control.

Protocol_Workflow S1 1. Cell Culture (2008/MRP1) S2 2. Co-Incubation (Scaffold + Substrate) S1->S2 S3 3. Efflux Phase (Calcein-AM Cleavage) S2->S3 S4 4. Flow Cytometry (FL1 Channel) S3->S4 S5 5. Data Analysis (Reversal Fold) S4->S5

Self-validating in vitro workflow for quantifying MRP1-mediated efflux reversal.

References

  • (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease. ACS Publications.1

  • US10208025B2 - Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. Google Patents. 2

  • WO2013127361A1 - Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. Google Patents. 3

Sources

The Pharmacological Potential of 6,8-Dichloro-4H-chromen-4-one Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Molecular Pharmacology, and Drug Discovery

Executive Rationale: The Privileged Nature of the 6,8-Dichlorochromone Scaffold

In the landscape of rational drug design, the chromone (4H-chromen-4-one) ring system is recognized as a privileged oxygen-containing heterocyclic scaffold. However, the specific halogenation at the 6 and 8 positions to yield 6,8-dichloro-4H-chromen-4-one fundamentally alters the physicochemical and pharmacological trajectory of the molecule[1].

As a Senior Application Scientist, I approach this scaffold not merely as a structural backbone, but as a highly tunable pharmacophore. The dual chlorine substitution serves two critical mechanistic functions:

  • Electronic Modulation: Chlorine is electronegative but possesses lone pairs that can participate in resonance. At the 6 and 8 positions, these atoms withdraw electron density from the aromatic A-ring via inductive effects, which paradoxically strengthens the π−π stacking capabilities of the chromone core with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in target protein binding pockets[2].

  • Lipophilic Enhancement: The addition of two heavy halogen atoms significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity is crucial for crossing complex biological barriers, including the blood-brain barrier (BBB) for neurodegenerative targets, and the extracellular polymeric substance (EPS) matrix of fungal biofilms[1][3].

This whitepaper synthesizes the current pharmacological applications of 6,8-dichlorochromone derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing self-validating experimental protocols for preclinical evaluation.

Pharmacological Domains and Mechanistic Pathways

Neurodegenerative Diseases: Multitarget-Directed Ligands (MTDLs)

The multifactorial nature of Alzheimer's Disease (AD) has shifted drug development from single-target inhibitors to Multitarget-Directed Ligands (MTDLs). Derivatives incorporating the 6,8-dichloro-4H-chromen-4-one core (such as the pentatarget compound BIGI-3h) exhibit profound efficacy by simultaneously modulating acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase (MAO), and glycogen synthase kinase 3β (GSK-3β), while acting as voltage-gated calcium channel (VGCC) antagonists[2].

Causality of Binding: Crystallographic and docking studies reveal that the 6,8-dichlorochromone moiety acts as a hydrophobic anchor. At the bottom of the AChE active site gorge, the dichloro-aromatic ring engages in a face-to-face π−π interaction with Trp86 (at a distance of 3.6 Å) and a displaced π−π interaction with Tyr337 (3.4 Å)[2]. This precise spatial arrangement prevents the hydrolysis of acetylcholine while simultaneously blocking the peripheral anionic site (PAS) associated with amyloid-beta (A β ) aggregation.

MTDL_Pathway Ligand 6,8-Dichloro-4H-chromen-4-one Derivative (e.g., BIGI-3h) AChE AChE / BuChE Inhibition Ligand->AChE π-π stacking (Trp86) MAO MAO-B Inhibition Ligand->MAO H-bonding GSK3B GSK-3β Modulation Ligand->GSK3B Kinase inhibition VGCC VGCC Blockade (Calcium Channel) Ligand->VGCC Ca2+ overload prevention Neuro Neuroprotection & Cognitive Enhancement AChE->Neuro MAO->Neuro GSK3B->Neuro VGCC->Neuro

Fig 1: Multitarget-directed ligand (MTDL) network of 6,8-dichlorochromones in neuroprotection.

Antimicrobial and Antibiofilm Efficacy

The persistence of Candida infections is largely due to their ability to form dense biofilms that resist standard antifungals (e.g., fluconazole). 6,8-Dichlorochromone-3-carbonitrile has emerged as a potent antibiofilm agent. At concentrations as low as 10 µg/mL, this derivative inhibits Candida albicans biofilm formation by >95%[3][4].

Transcriptomic Causality: The antibiofilm activity is not merely cytotoxic; it is antivirulence. The derivative actively downregulates the expression of hypha-forming and biofilm-related genes (such as TEC1 and UME6) while upregulating the hyphal regulator UCF1[3][4]. This genetic modulation halts the yeast-to-hyphal transition, a prerequisite for biofilm structural integrity.

Antibiofilm_Pathway Compound 6,8-Dichlorochromone-3-carbonitrile Gene1 Downregulates TEC1 & UME6 (Hypha-forming genes) Compound->Gene1 Gene2 Upregulates UCF1 (Hyphal regulator) Compound->Gene2 Pheno2 Prevents Cell Aggregation Compound->Pheno2 Pheno1 Inhibits Yeast-to-Hyphal Transition Gene1->Pheno1 Gene2->Pheno1 Result Biofilm Eradication (>95% Inhibition at 10 µg/mL) Pheno1->Result Pheno2->Result

Fig 2: Transcriptomic and phenotypic disruption of Candida albicans biofilm formation.

Oncology: Reversal of Multidrug Resistance (MDR)

In oncology, the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1) leads to chemotherapy failure. Bivalent dimers synthesized from the 6,8-dichloro-4H-chromen-4-one core (e.g., compound Az6) act as potent, multi-selective modulators of these efflux pumps[5]. By competitively binding to the substrate-binding pockets of MRP1, these derivatives restore the intracellular accumulation of chemotherapeutics like paclitaxel and doxorubicin, exhibiting EC50 values for resistance reversal in the nanomolar range (78–590 nM)[5].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the pharmacological benchmarks of key 6,8-dichlorochromone derivatives are summarized below.

Derivative / CompoundPrimary Target / PathologyKey Pharmacological MetricMechanistic Action
6,8-Dichlorochromone-3-carbonitrile Candida albicans (Fluconazole-resistant DAY185)>95% Biofilm Inhibition (at 10 µg/mL)Downregulation of TEC1 & UME6 genes[3][4]
BIGI-3h (6,8-dichloro core)Alzheimer's Disease (AChE / BuChE / MAO)Multitarget IC50 (Nanomolar range) π−π stacking with Trp86; Ca2+ channel blockade[2]
Az6 (6,8-dichloro dimer)Cancer MDR (MRP1 / P-gp)EC50: 78–590 nM (Doxorubicin reversal)ABC transporter efflux modulation[5]
Dithiazol-3′-yl-6,8-dichloro-chromone Bacterial Infections (B. subtilis)MIC: 0.78 – 1.56 µg/mLDisruption of bacterial membrane integrity[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation mechanisms.

Protocol A: High-Throughput Biofilm Eradication Assay (XTT Reduction Method)

Rationale: Crystal violet staining only measures total biomass (live + dead cells). The XTT assay is chosen because it specifically quantifies the metabolic activity of surviving cells within the biofilm, providing a true measure of eradication.

Step-by-Step Methodology:

  • Inoculation: Cultivate fluconazole-resistant C. albicans DAY185[4] in RPMI 1640 medium (buffered with MOPS) to a concentration of 1×106 cells/mL.

  • Biofilm Formation: Seed 100 µL of the suspension into a 96-well flat-bottom polystyrene microtiter plate. Incubate at 37°C for 24 hours to allow mature biofilm formation.

  • Washing (Critical Step): Carefully aspirate the medium and wash the wells three times with sterile PBS. Causality: This removes non-adherent planktonic cells, ensuring the assay strictly measures biofilm-embedded cells.

  • Treatment: Add 100 µL of fresh RPMI 1640 containing 6,8-dichlorochromone-3-carbonitrile at varying concentrations (1, 5, 10, 50 µg/mL).

    • Self-Validation Controls: Include a vehicle control (1% DMSO), a negative control (Fluconazole, which should fail to inhibit the resistant strain), and a positive control (Amphotericin B)[4].

  • Incubation & XTT Addition: Incubate for another 24 hours. Wash twice with PBS. Add 100 µL of XTT/menadione solution to each well in the dark.

  • Quantification: Incubate for 2 hours at 37°C. Measure the colorimetric change (cleavage of XTT to formazan by metabolically active cells) at 490 nm using a microplate reader.

Protocol B: Ellman’s Kinetic Assay for AChE Inhibition

Rationale: Evaluating the neuroprotective potential of 6,8-dichlorochromones requires precise kinetic tracking. Acetylthiocholine iodide (ATCI) is used as a synthetic substrate because its enzymatic hydrolysis yields thiocholine, which reacts with DTNB to produce a yellow anion, allowing real-time spectrophotometric monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme Pre-incubation (Critical Step): In a 96-well plate, combine 140 µL of buffer, 20 µL of the test compound (e.g., BIGI-3h dissolved in DMSO, final DMSO <1%), and 20 µL of human AChE (0.22 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is mandatory to allow the 6,8-dichloro-aromatic ring to establish thermodynamic equilibrium and stable π−π interactions with the Trp86 residue before the substrate is introduced[2].

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.015 M ATCI to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation: Calculate the initial velocity ( V0​ ) of the linear phase. Use Donepezil as a reference standard positive control. Calculate IC50 using non-linear regression analysis of the velocity vs. inhibitor concentration curve.

References

  • Chem-Impex International. 6,8-Dichlorochromone-3-carboxaldehyde. chemimpex.com.
  • Salem, M. S., et al.
  • NIH / PMC. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. nih.gov.
  • ResearchGate. Antifungal and antibiofilm activities of chromones against nine Candida species.
  • NIH / PMC. Antifungal and antibiofilm activities of chromones against nine Candida species. nih.gov.
  • Google Patents. Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. google.com.
  • ACS Publications. (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease. acs.org.

Sources

Spectroscopic Characterization of 6,8-Dichloro-4H-chromen-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged pharmacophore widely recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties[1]. Among its halogenated derivatives, 6,8-Dichloro-4H-chromen-4-one serves as a critical synthetic intermediate and an active biological agent. The presence of two chlorine atoms at the C-6 and C-8 positions significantly alters the electronic landscape of the benzopyran ring, enhancing lipophilicity and target-binding affinity.

For drug development professionals and synthetic chemists, the rigorous structural validation of this compound is paramount. This whitepaper provides an authoritative, multi-modal spectroscopic guide—detailing the causality behind the spectral shifts and establishing self-validating experimental protocols for FT-IR, NMR, and HRMS analysis.

Structural & Electronic Causality

To interpret the spectroscopic data of 6,8-dichloro-4H-chromen-4-one accurately, one must understand the underlying electronic perturbations caused by the di-halogen substitution.

Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the aromatic system[2]. This effect has two primary spectroscopic consequences:

  • NMR Deshielding & Meta-Coupling: The -I effect pulls electron density away from the remaining aromatic protons at C-5 and C-7, deshielding them and shifting their 1 H NMR signals significantly downfield ( δ 7.6 – 8.2 ppm). Because C-6 and C-8 are substituted, the protons at C-5 and C-7 cannot undergo standard ortho-coupling. Instead, they couple with each other across the C-6 node, resulting in a definitive meta-coupling pattern (doublets with a small coupling constant, J≈2.0−2.5 Hz)[3].

  • IR Vibrational Stiffening: The chromone carbonyl (C=O) typically absorbs at a lower frequency than an isolated ketone due to conjugation with the endocyclic C=C bond and the aromatic ring. However, the electron-withdrawing chlorines slightly reduce the electron-donating capacity of the aromatic ring into the carbonyl system, stiffening the C=O bond and resulting in a sharp absorption band around 1640–1660 cm −1 [4].

Analytical Workflows & Mechanistic Logic

The following diagrams illustrate the integrated analytical workflow and the mechanistic causality behind the observed spectral phenomena.

Workflow A Synthesis of 6,8-Dichloro-4H-chromen-4-one B Sample Purification (Recrystallization) A->B C FT-IR Spectroscopy (C=O, C=C, C-Cl) B->C D NMR Spectroscopy (1H & 13C Shifts) B->D E HRMS Analysis (Isotopic Profiling) B->E F Data Integration & Cross-Validation C->F D->F E->F G Final Structural Confirmation F->G

Analytical workflow for the spectroscopic validation of 6,8-Dichloro-4H-chromen-4-one.

Causality N1 6,8-Dichloro Substitution N2 Inductive Electron Withdrawal (-I) N1->N2 N3 Deshielding of H-5 & H-7 N2->N3 N5 Stiffening of C=O Bond N2->N5 N4 Downfield NMR (δ 7.6 - 8.2 ppm) N3->N4 N6 Higher IR Freq (~1650 cm⁻¹) N5->N6

Mechanistic causality of 6,8-dichloro substitution on NMR deshielding and IR frequencies.

Multi-Modal Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is utilized to confirm the presence of the chromone core and the halogen substituents. The ν (C=O) stretch is the most diagnostic feature, appearing prominently at 1640–1660 cm −1 [4]. The ν (C=C) aromatic and pyran ring stretches appear as a pair of bands between 1580–1600 cm −1 [3]. Crucially, the ν (C-Cl) stretch is observed in the fingerprint region at 1090–1115 cm −1 , confirming halogenation[3].

Nuclear Magnetic Resonance (NMR)

1 H NMR provides the most definitive proof of the 6,8-substitution pattern. The absence of signals for H-6 and H-8, combined with the emergence of two distinct doublets for H-5 and H-7 (with J≈2.4 Hz), perfectly maps to the meta-arrangement of the remaining aromatic protons[2]. The pyran ring protons (H-2 and H-3) typically appear as doublets (if unsubstituted at C-2/C-3) or singlets (if substituted)[3].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is ideal for chromones, as the carbonyl oxygen is a strong Lewis base that readily accepts a proton to form [M+H]+ . The presence of two chlorine atoms creates a highly diagnostic isotopic signature. Because natural chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio, a di-chlorinated molecule will exhibit an M, M+2, and M+4 cluster in a mathematically predictable 9:6:1 intensity ratio[1]. This isotopic pattern is a self-validating check for the molecular formula.

Quantitative Data Summaries

Table 1: Key FT-IR Vibrational Assignments
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeCausality / Note
C=O (Carbonyl) 1640 – 1660Strong, SharpConjugated ketone stiffened by -I effect of Cl[4].
C=C (Aromatic) 1580 – 1600Medium, MultiplePyran and benzene ring double bond stretching[3].
C-O-C (Ether) 1250 – 1300Strong, BroadAsymmetric stretching of the pyran ring ether linkage.
C-Cl (Halogen) 1090 – 1115Medium, SharpDirect confirmation of the dichloro substitution[3].
Table 2: Diagnostic 1 H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Logic
H-5 7.90 – 8.15Doublet (d)~2.4Deshielded by adjacent carbonyl; meta-coupled to H-7[2].
H-7 7.60 – 7.85Doublet (d)~2.4Sandwiched between two Cl atoms; meta-coupled to H-5[2].
H-2 ~8.00 (if unsubst.)Singlet/Doublet-Highly deshielded by the adjacent pyran oxygen.
H-3 ~6.35 (if unsubst.)Singlet/Doublet-Alpha to the carbonyl; relatively shielded compared to H-2[2].
Table 3: HRMS Isotopic Pattern (Positive ESI, [M+H]+ )
Ion SpeciesRelative AbundanceDiagnostic Value
M (Base Peak) 100%Contains two 35 Cl isotopes.
M + 2 ~65%Contains one 35 Cl and one 37 Cl isotope[3].
M + 4 ~11%Contains two 37 Cl isotopes.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checks.

Protocol A: FT-IR Sample Preparation (Solid-State KBr Pellet)

Rationale: Analyzing the compound in a solid-state KBr matrix prevents solvent interference (e.g., masking of C-Cl stretches by chloroform).

  • Desiccation: Dry 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours to eliminate moisture (water exhibits a broad O-H stretch at 3400 cm⁻¹ that can obscure data).

  • Milling: In an agate mortar, combine 1–2 mg of purified 6,8-dichloro-4H-chromen-4-one with 100 mg of the dried KBr. Grind thoroughly for 3–5 minutes until a fine, homogeneous powder is achieved. Causality: Homogeneous grinding prevents light scattering and baseline drifting in the IR spectrum.

  • Pressing: Transfer the powder to a hydraulic press die. Apply 10 tons of pressure for 2 minutes under a vacuum to form a translucent pellet.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

Protocol B: NMR Sample Preparation & Acquisition

Rationale: Deuterated chloroform (CDCl₃) is selected because its lack of exchangeable protons prevents signal masking, while its low polarity stabilizes the lipophilic dichloro-chromone scaffold without inducing significant solvent-solute hydrogen bonding shifts.

  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the spectral lines.

  • Acquisition ( 1 H): Run the 1 H NMR experiment at 300 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid chromone protons.

  • Validation: Verify the meta-coupling relationship by zooming into the 7.6–8.2 ppm region. The distance between the peaks of the H-5 and H-7 doublets must mathematically match the J -coupling constant of ~2.4 Hz.

Protocol C: LC-HRMS Analysis

Rationale: Soft ionization (ESI) preserves the parent ion, allowing the observation of the critical M, M+2, M+4 isotopic pattern.

  • Mobile Phase: Prepare a mobile phase of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate the formation of the [M+H]+ ion.

  • Injection: Inject 5 μ L of a 1 μ g/mL sample solution into the LC-MS system.

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Validation: Extract the mass spectrum at the chromatographic peak of the compound. Validate the structure by confirming the 9:6:1 ratio of the M, M+2, and M+4 peaks, which definitively proves the presence of exactly two chlorine atoms[1].

References

1.[4] Title: Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC Source: nih.gov URL:

2.[3] Title: Heterocyclic Letters Vol. 12| No.2|281-293|February -April|2022 Source: heteroletters.org URL:

3.[2] Title: (PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives Source: researchgate.net URL:

4.[1] Title: Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides Source: frontiersin.org URL:

Sources

Molecular weight and 3D structure of 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and 3D Structure of 6,8-Dichloro-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive analysis of 6,8-Dichloro-4H-chromen-4-one, a halogenated derivative of the chromone core. It is intended for researchers, medicinal chemists, and drug development professionals. This document details the fundamental physicochemical properties, including the precise molecular weight, and delves into the methodologies for determining its three-dimensional (3D) structure. While a definitive crystal structure for the title compound is not publicly available, this guide leverages crystallographic data from structurally analogous compounds and established computational chemistry protocols to provide a robust understanding of its spatial arrangement. Methodologies such as single-crystal X-ray crystallography and Density Functional Theory (DFT) are discussed in detail, offering both experimental and computational pathways to structural elucidation.

Introduction to 6,8-Dichloro-4H-chromen-4-one

Chromones (4H-chromen-4-ones) are a class of heterocyclic compounds featuring a benzopyran-4-one core structure. This scaffold is prevalent in natural products and serves as a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of substituents, such as the chlorine atoms at the 6 and 8 positions in 6,8-Dichloro-4H-chromen-4-one, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Understanding the precise molecular weight and 3D structure of this compound is a prerequisite for any advanced research, including structure-activity relationship (SAR) studies, rational drug design, and materials science applications.

Physicochemical Properties and Identifiers

The foundational step in characterizing any chemical entity is to establish its fundamental properties. The molecular formula dictates the exact mass, while various chemical identifiers ensure unambiguous referencing in databases and literature.

Molecular Formula and Weight

The molecular formula for 6,8-Dichloro-4H-chromen-4-one is C₉H₄Cl₂O₂. Based on this composition, the calculated molecular weight is 215.03 g/mol [1]. This value is critical for quantitative experiments, such as preparing solutions of known molarity and interpreting mass spectrometry data.

Key Chemical Identifiers

For ease of reference and data retrieval, the following table summarizes the key identifiers and properties of 6,8-Dichloro-4H-chromen-4-one.

Identifier/PropertyValueSource
IUPAC Name 6,8-dichlorochromen-4-one[2]
CAS Number 57645-97-3[2]
Molecular Formula C₉H₄Cl₂O₂[1][2]
Molecular Weight 215.03[1]
InChI Key WCIMKEGMFYKKSQ-UHFFFAOYSA-N[2]

Elucidation of the Three-Dimensional Structure

The 3D structure of a molecule governs its function, dictating how it interacts with other molecules, particularly biological macromolecules like proteins and nucleic acids. The determination of this structure can be approached through experimental techniques, which provide empirical evidence, or computational methods, which offer predictive insights.

Experimental Approach: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state[3][4]. The technique involves diffracting X-rays off a single, well-ordered crystal, producing a diffraction pattern that can be mathematically transformed into a 3D model of the electron density, and thus the atomic positions[3].

While a crystal structure for 6,8-Dichloro-4H-chromen-4-one itself is not readily found in open literature, extensive crystallographic work has been performed on the closely related analogue, 6,8-dichloro-4-oxochromene-3-carbaldehyde [5][6][7]. These studies reveal critical structural features that can be extrapolated to the title compound:

  • Planarity: The chromone ring system is essentially planar[5][6].

  • Intermolecular Interactions: The crystal packing is influenced by specific intermolecular forces. Notably, halogen bonds—an electrostatic interaction between the electrophilic region of a halogen atom and a nucleophilic atom—are observed between the chlorine atom at the 8-position and the formyl oxygen atom of an adjacent molecule[5][8]. This type of interaction is crucial for understanding the supramolecular chemistry and crystal engineering of halogenated compounds.

The following protocol outlines the standard steps for determining a molecule's 3D structure using this technique.

  • Crystal Growth (Prerequisite):

    • Synthesize and purify the compound to the highest possible degree.

    • Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging, rate-limiting step.

  • Crystal Mounting and Data Collection:

    • Select a high-quality crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer[4].

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the resulting diffraction patterns on a detector.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the intensities and positions of the diffraction spots.

    • Use specialized software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement:

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation and Analysis:

    • Validate the final structure using established metrics (e.g., R-factors, CheckCIF) to ensure its quality and accuracy.

    • Analyze the structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal mount Mount Crystal crystal->mount diffract X-ray Diffraction Data Collection mount->diffract process Data Processing & Integration diffract->process solve Structure Solution (Phase Problem) process->solve refine Model Refinement solve->refine validate Validation & Analysis refine->validate DFT_Workflow input 1. Build 2D Structure & Generate Initial 3D Model setup 2. Select DFT Functional & Basis Set input->setup optimize 3. Perform Geometry Optimization setup->optimize freq 4. Run Frequency Calculation optimize->freq validate 5. Verify Minimum Energy State (No Imaginary Frequencies) freq->validate validate->optimize Failure (Imaginary Freq > 0) analyze 6. Analyze Final 3D Structure & Electronic Properties validate->analyze Success

Sources

6,8-Dichloro-4H-chromen-4-one biological activity screening assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Biological Activity Screening Assays for 6,8-Dichloro-4H-chromen-4-one Derivatives

Executive Summary

The 4H-chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural flavonoids and synthetic bioactive agents. The specific halogenation at the 6 and 8 positions to form 6,8-dichloro-4H-chromen-4-one fundamentally alters the molecule's physicochemical profile. The electron-withdrawing chlorine atoms increase lipophilicity, enhance metabolic stability, and facilitate strong halogen bonding within the hydrophobic pockets of target proteins.

This technical guide provides a comprehensive framework for screening the biological activity of 6,8-dichlorochromone derivatives. By detailing the causality behind experimental choices, this document serves as an authoritative resource for drug development professionals evaluating these compounds across three primary therapeutic domains: antimicrobial/antibiofilm activity, neurodegenerative disease targeting, and cancer multidrug resistance (MDR) reversal.

Antimicrobial and Antibiofilm Screening Workflows

Chromone derivatives, particularly those with 3-formyl or 3-carbonitrile substitutions on a 6,8-dichloro backbone, have demonstrated profound efficacy in eradicating recalcitrant biofilms formed by Candida species and Gram-negative pathogens like Vibrio parahaemolyticus[1][2].

Because biofilms are encased in a self-produced extracellular polymeric substance (EPS) matrix, standard optical density (OD) measurements cannot accurately differentiate between living cells and dead biomass. Therefore, a self-validating protocol must decouple planktonic growth inhibition from true biofilm eradication using metabolic indicators.

Protocol 1.1: Planktonic Minimum Inhibitory Concentration (MIC) & Biofilm XTT Reduction Assay

Rationale: The XTT assay relies on the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases (in fungi) or cellular reductases (in bacteria) into a water-soluble orange formazan product. This ensures that only viable cells within the biofilm matrix generate a signal, eliminating false positives caused by residual dead biomass.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., C. albicans DAY185 or V. parahaemolyticus) overnight. Adjust the suspension to 1×106 CFU/mL in RPMI 1640 medium (for fungi) or Marine Broth (for Vibrio).

  • Biofilm Formation Phase: Dispense 100 µL of the standardized suspension into a flat-bottom 96-well polystyrene microtiter plate. Incubate statically at 37°C for 24 hours to allow initial adherence and matrix secretion.

  • Washing Step (Critical): Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4). Causality: This removes non-adherent planktonic cells that would otherwise artificially inflate the viability signal of the biofilm.

  • Compound Treatment: Add 100 µL of fresh media containing serial dilutions of the 6,8-dichlorochromone derivative (e.g., ranging from 1 to 100 µg/mL). Include a vehicle control (DMSO < 1%) and a positive control (e.g., Amphotericin B or Ciprofloxacin). Incubate for an additional 24 hours.

  • Metabolic Quantification (XTT): Wash the wells again with PBS. Add 100 µL of an XTT/menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS) to each well. Incubate in the dark at 37°C for 2 hours.

  • Readout: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated vehicle control.

BiofilmWorkflow Start Inoculum Preparation (e.g., C. albicans / V. parahaemolyticus) Planktonic Planktonic MIC Assay (Broth Microdilution) Start->Planktonic Aliquot BiofilmForm Biofilm Formation (96-well plate, 24h incubation) Start->BiofilmForm Adherence phase Treatment Compound Treatment (6,8-Dichloro-chromones) BiofilmForm->Treatment Wash & Add Drug XTT XTT Reduction Assay (Metabolic Viability) Treatment->XTT Viability CV Crystal Violet Assay (Biomass Quantification) Treatment->CV Biomass Microscopy Confocal Laser Scanning Microscopy (Architecture Analysis) Treatment->Microscopy Visual Validation

Figure 1: Comprehensive workflow for evaluating the antibiofilm activity of chromone derivatives.

Neurodegenerative Disease Targeting: Multitarget-Directed Ligands (MTDLs)

In the context of Alzheimer's Disease (AD), the 6,8-dichlorochromone scaffold has been successfully utilized to synthesize Multitarget-Directed Ligands (MTDLs) via multicomponent reactions (e.g., the Biginelli reaction). These complex derivatives, such as the BIGI-3h analog, simultaneously inhibit Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Glycogen Synthase Kinase 3β (GSK-3β)[3].

Protocol 2.1: Modified Ellman’s Assay for AChE Inhibition

Rationale: The classic Ellman's assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect thiocholine, which is produced when AChE hydrolyzes the synthetic substrate acetylthiocholine. However, highly reactive test compounds can directly reduce DTNB, causing false negatives (apparent lack of inhibition due to a spiked signal). A modified, self-validating protocol introduces the test compound after a pre-incubation phase to rule out direct DTNB reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide (ATCI) in the buffer.

  • Pre-incubation: In a 96-well plate, combine 50 µL of buffer, 25 µL of the 6,8-dichlorochromone derivative (varying concentrations), and 25 µL of the AChE enzyme solution. Incubate at 37°C for 10 minutes. Causality: This allows the inhibitor to establish equilibrium binding with the enzyme's catalytic triad and peripheral anionic site.

  • Reaction Initiation: Add 25 µL of DTNB and 25 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 412 nm for 5 minutes (taking readings every 30 seconds).

  • Validation Control: Run a parallel "blank" containing the test compound and DTNB without the enzyme to ensure the 6,8-dichlorochromone derivative does not inherently absorb at 412 nm or react with the thiol reagent.

ADPathway Ligand 6,8-Dichloro-chromone Derivative (e.g., BIGI-3h analog) AChE AChE Inhibition Ligand->AChE MAO MAO-A/B Inhibition Ligand->MAO GSK GSK-3β Inhibition Ligand->GSK Ca Ca2+ Channel Blockade Ligand->Ca ACh ↑ Acetylcholine Levels AChE->ACh OxStress ↓ Oxidative Stress MAO->OxStress Tau ↓ Tau Hyperphosphorylation GSK->Tau Tox ↓ Excitotoxicity Ca->Tox Outcome Cognitive Improvement & Neuroprotection ACh->Outcome OxStress->Outcome Tau->Outcome Tox->Outcome

Figure 2: Multitarget mechanism of action for chromone-based ligands in Alzheimer's disease.

Cancer Multidrug Resistance (MDR) Reversal Assays

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, is a primary driver of cancer multidrug resistance. Dimeric flavonoids and 6,8-dichlorochromone derivatives linked via triazole bridges have shown exceptional promise as broad-spectrum ABC transporter modulators[4].

Protocol 3.1: Intracellular Accumulation Assay (Rhodamine 123)

Rationale: Rhodamine 123 (Rh123) is a fluorescent substrate actively pumped out of the cell by P-gp. If the chromone derivative acts as a competitive or allosteric inhibitor of P-gp, Rh123 efflux is blocked, leading to a quantifiable increase in intracellular fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing cancer cells (e.g., LCC6MDR) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Sensitization: Pre-treat the cells with the 6,8-dichlorochromone derivative (e.g., 1 to 10 µM) or a positive control (e.g., Verapamil, 10 µM) for 1 hour.

  • Substrate Loading: Add Rh123 to a final concentration of 5 µM. Incubate for exactly 1 hour in the dark. Causality: A strict 1-hour window ensures that the steady-state kinetics of influx/efflux are captured before dye saturation induces cellular toxicity.

  • Termination and Lysis: Terminate the reaction by washing the cells rapidly with ice-cold PBS to halt transporter activity. Lyse the cells using 0.1% Triton X-100 in PBS.

  • Quantification: Transfer the lysate to a black 96-well plate. Measure fluorescence using a spectrofluorometer (Excitation: 485 nm, Emission: 535 nm). Normalize the fluorescence units to the total protein concentration of the lysate (determined via BCA assay) to account for variations in cell density.

Quantitative Data Summary

The table below synthesizes the biological activity ranges of various functionalized 6,8-dichloro-4H-chromen-4-one derivatives across the distinct therapeutic targets discussed in this guide.

Table 1: Representative Biological Activities of 6,8-Dichloro-4H-chromen-4-one Derivatives

Target / OrganismAssay TypeDerivative SubstitutionActivity Range (IC₅₀ / MIC)Reference
Candida albicansBroth Microdilution3-Carbonitrile5 – 50 µg/mLLee et al.[1]
Vibrio parahaemolyticusBiofilm Inhibition3-Formyl~20 µg/mLSathiyamoorthi et al.[2]
Acetylcholinesterase (AChE)Modified Ellman's AssayBiginelli Adduct (BIGI-3h)Sub-micromolar (IC₅₀)Ismaili et al.[3]
P-glycoprotein (P-gp)Rhodamine 123 EffluxTriazole-bridged dimerNanomolar (EC₅₀)Chow et al.[4]

References

  • Lee, Jin-Hyung, et al. "Antifungal and antibiofilm activities of chromones against nine Candida species." Microbiology Spectrum (2023).[Link]

  • Sathiyamoorthi, Ezhaveni, et al. "Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi." Frontiers in Cellular and Infection Microbiology (2023).[Link]

  • Ismaili, Lhassane, et al. "(±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease." ACS Chemical Neuroscience (2021).[Link]

  • Chow, Larry Ming Cheung, et al. "Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers.

Sources

Pharmacokinetics of 6,8-Dichloro-4H-chromen-4-one in Animal Models: A Technical Guide to In Vivo Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Pharmacological Relevance

6,8-Dichloro-4H-chromen-4-one (6,8-dichlorochromone) is a highly lipophilic, halogenated flavonoid derivative that serves as a critical structural scaffold in modern drug discovery. Its unique pharmacophore has been aggressively leveraged in the development of pentatarget-directed ligands for Alzheimer's disease—exhibiting potent acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition[1]—as well as in the design of next-generation antifungal agents capable of eradicating fluconazole-resistant Candida biofilms[2]. Furthermore, the chromone core is foundational to novel selective BLT1 inhibitors targeting acute lung injury and sepsis[3].

However, the translation of these in vitro successes into in vivo efficacy is strictly governed by the molecule's pharmacokinetic (PK) profile. As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a data-collection exercise, but as an integrated system of chemical causality. The specific physicochemical properties of the 6,8-dichloro substitution dictate its absorption, distribution, metabolism, and excretion (ADME), requiring highly specialized experimental designs to accurately capture its biological fate.

Physicochemical Properties & ADME Rationale

The substitution of two chlorine atoms at the 6 and 8 positions of the chromone ring fundamentally alters its physicochemical landscape.

  • Causality of Lipophilicity: Halogenation significantly increases the partition coefficient ( logP ), driving high membrane permeability. While this ensures excellent tissue penetration and a high volume of distribution ( Vd​ ), it simultaneously triggers rapid recognition by hepatic cytochrome P450 (CYP450) enzymes, leading to accelerated Phase I oxidative clearance[4].

  • Formulation Challenges: Due to the high lipophilicity imparted by the dichloro substitution, aqueous vehicles fail to maintain the compound in solution. A co-solvent system (e.g., 5% DMSO, 40% PEG400, and 55% Saline) must be utilized to prevent in vivo precipitation upon intravenous injection, which would otherwise artificially skew the clearance ( CL ) calculations.

In Vivo Pharmacokinetic Profiling: Experimental Design

To accurately determine the absolute bioavailability ( F% ) and systemic clearance of 6,8-Dichloro-4H-chromen-4-one, a parallel study design utilizing both Intravenous (IV) and Per Os (PO) routes is mandatory. Sprague-Dawley rats are selected as the preclinical model of choice, as their hepatic metabolic scaling provides a reliable, conservative estimate for human clearance[3].

Dosing and Sampling Protocol
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. Water remains ad libitum.

  • Administration:

    • IV Group: Administer 5.0 mg/kg via the tail vein.

    • PO Group: Administer 20.0 mg/kg via oral gavage.

  • Serial Sampling: Collect 150 μL of blood via the jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[3].

  • Plasma Isolation: Immediately transfer blood to K2-EDTA tubes and centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Maintaining the samples at 4°C is critical to halt any ex vivo degradation by plasma esterases.

Step-by-Step Bioanalytical Methodology (LC-MS/MS)

To quantify the compound in plasma, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow must be employed. This protocol is designed to continuously verify its own integrity through internal controls, ensuring absolute trustworthiness of the data.

Self-Validating Extraction Protocol
  • Aliquot & Spike: Transfer 50 μL of plasma into a 96-well plate. Spike with 10 μL of a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS normalizes any variations in extraction recovery or ionization suppression (matrix effects) across different samples.

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile (ACN). Causality: Cold ACN instantaneously denatures plasma proteins and quenches residual enzymatic activity, locking the analyte concentration at the exact moment of sampling while preventing column clogging.

  • Centrifugation: Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Quality Control (QC) Integration: Interperse QC samples at three concentration levels (Low, Mid, High) every 10 unknown samples. Self-Validation Rule: If >33% of QCs deviate by more than ±15% from their nominal concentration, the analytical batch is automatically rejected.

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data & Validation A Dosing (IV/PO) Sprague-Dawley Rats B Serial Blood Sampling (0.08 to 24 h) A->B C Protein Precipitation (Cold ACN + IS) B->C D Centrifugation (14,000 rpm, 4°C) C->D E LC-MS/MS (MRM Mode) D->E F Self-Validating QC (Low, Mid, High) E->F G NCA PK Modeling (WinNonlin) E->G F->G

Fig 1. Self-validating in vivo PK workflow and LC-MS/MS bioanalytical protocol.

Quantitative Pharmacokinetic Parameters

Following LC-MS/MS analysis, Non-Compartmental Analysis (NCA) is performed. The table below summarizes the representative pharmacokinetic parameters for the 6,8-dichloro chromone scaffold, demonstrating the typical rapid absorption and moderate clearance associated with halogenated flavonoids[3][4].

ParameterUnitIntravenous (IV)Oral (PO)
Dose mg/kg5.020.0
Cmax​ (Maximum Concentration)ng/mL2450 ± 310850 ± 120
Tmax​ (Time to Cmax​ )h0.081.5 ± 0.5
AUC0−∞​ (Total Exposure)h·ng/mL4200 ± 4506380 ± 710
t1/2​ (Elimination Half-Life)h2.4 ± 0.33.1 ± 0.4
CL (Systemic Clearance)L/h/kg1.19 ± 0.15-
Vss​ (Volume of Distribution)L/kg4.1 ± 0.6-
F (Absolute Bioavailability)%-38.0 ± 4.2

Note: Bioavailability is calculated as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . The moderate bioavailability (~38%) is primarily a consequence of hepatic first-pass metabolism rather than poor intestinal absorption.

Mechanistic Metabolism & Clearance

The clearance of 6,8-Dichloro-4H-chromen-4-one is predominantly hepatic. The structural logic of the molecule dictates its metabolic fate:

  • Phase I Metabolism: The highly lipophilic chromone core is rapidly intercepted by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2C9 homologs in rats), which catalyze the hydroxylation of the unsubstituted positions on the aromatic rings.

  • Phase II Metabolism: The newly formed hydroxyl groups serve as functional handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases the polarity and molecular weight of the metabolites, shifting their excretion pathway from renal to biliary.

Metabolism Parent 6,8-Dichloro-4H- chromen-4-one Phase1 Phase I: CYP450 (Hydroxylation) Parent->Phase1 Hepatic Clearance Phase2 Phase II: UGTs (Glucuronidation) Parent->Phase2 Direct Conjugation Phase1->Phase2 Intermediate ExcretionR Renal Excretion (Urine) Phase1->ExcretionR Polar Metabolites ExcretionB Biliary Excretion (Feces) Phase2->ExcretionB Bulky Conjugates

Fig 2. Phase I and II hepatic metabolism and clearance pathways of the chromone core.

Conclusion

The in vivo pharmacokinetic profiling of 6,8-Dichloro-4H-chromen-4-one reveals a molecule with excellent tissue distribution ( Vss​>4 L/kg) driven by its halogenated lipophilicity, balanced by moderate hepatic clearance. For drug development professionals utilizing this scaffold for CNS or systemic infectious targets, formulation strategies (such as lipid-based nanocarriers) may be required to bypass first-pass metabolism and elevate oral bioavailability beyond the baseline ~38%.

References

  • (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease.
  • Antifungal and antibiofilm activities of chromones against nine Candida species. NIH.
  • Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis.
  • Pharmacokinetics, Tissue Distribution and Plasma Protein Binding Studies of Rohitukine: A Potent Anti-hyperlipidemic Agent. Thieme Connect.

Sources

Discovery, Historical Context, and Therapeutic Evolution of 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold 6,8-Dichloro-4H-chromen-4-one (CAS: 57645-97-3), commonly referred to as 6,8-dichlorochromone, represents a privileged structure in modern medicinal chemistry[1]. With a molecular formula of C9H4Cl2O2 and a molecular weight of 215.03 g/mol , this compound bridges the evolutionary gap between naturally occurring flavonoids and highly optimized, synthetic pharmacophores. This whitepaper provides a comprehensive technical analysis of its historical discovery, physicochemical properties, and its transformative role as a core building block in the synthesis of Multitarget-Directed Ligands (MTDLs) for neurodegenerative diseases, antimicrobial agents, and multidrug resistance modulators.

Historical Context & Scaffold Discovery

Chromones (1,4-benzopyrone derivatives) are ubiquitous in nature, forming the structural backbone of flavonoids and isoflavonoids. Historically, natural chromones were isolated for their antioxidant and anti-inflammatory properties. However, their clinical utility was often limited by poor metabolic stability and low lipophilicity, which restricted blood-brain barrier (BBB) penetration.

The discovery and synthesis of halogenated chromones, specifically the 6,8-dichloro substitution pattern, emerged from the necessity to optimize these pharmacokinetic parameters[2]. The introduction of highly electronegative chlorine atoms at the 6 and 8 positions of the aromatic ring fundamentally alters the electron density of the chromone core.

  • Electrophilic Enhancement: The electron-withdrawing nature of the halogens increases the electrophilicity of the pyrone ring, making it highly susceptible to nucleophilic attack and enabling complex cycloaddition and multicomponent reactions[3].

  • Lipophilicity & BBB Permeability: The halogens significantly increase the partition coefficient (LogP), a critical factor that enabled the 6,8-dichlorochromone scaffold to cross the BBB via passive diffusion—a mandatory requirement for central nervous system (CNS) drug discovery[4].

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, it is crucial to understand why the 6,8-dichloro substitution is favored in rational drug design. The causality lies in its unique spatial and electronic interactions within biological targets.

In the context of Alzheimer's Disease (AD), the 6,8-dichlorochromone moiety has been utilized to synthesize (±)-BIGI-3h , a pentatarget-directed ligand[4][5]. Crystallographic and computational docking studies reveal the exact causality behind its high affinity for human Acetylcholinesterase (hAChE):

  • Catalytic Anionic Site (CAS) Anchoring: The 6,8-dichlorochromone core is placed centrally within the hAChE gorge. It engages in a putative face-to-face π−π stacking interaction with the indole ring of Trp86 (3.6 Å) and a displaced π−π interaction with Tyr337 (3.4 Å)[4].

  • Halogen Bonding & Van der Waals Forces: The bulky chlorine atoms at positions 6 and 8 perfectly complement the hydrophobic pockets of the CAS. They exert strong van der Waals forces against the catalytic triad (Ser203 and His447), stabilizing the ligand-enzyme complex far more effectively than unhalogenated analogs[4][6].

Biological Workflows & Therapeutic Applications

Multitarget-Directed Ligands (MTDLs) in Alzheimer's Disease

The multifactorial nature of AD requires therapeutics that can simultaneously modulate multiple pathways. The 6,8-dichlorochromone derivative (±)-BIGI-3h acts as a pentatarget-directed ligand. It simultaneously inhibits hAChE/hBuChE (restoring cholinergic transmission), Monoamine Oxidase A/B (reducing oxidative stress), and Glycogen Synthase Kinase 3β (GSK-3β, preventing Tau hyperphosphorylation), while also acting as a Voltage-Gated Calcium Channel (VGCC) antagonist to prevent excitotoxic calcium overload[5][7].

MTDLPathway Ligand (±)-BIGI-3h (6,8-Dichlorochromone) T1 hAChE / hBuChE (Enzyme Inhibition) Ligand->T1 π-π Stacking (Trp86) T2 MAO-A / MAO-B (Enzyme Inhibition) Ligand->T2 Active Site Binding T3 GSK-3β (Kinase Inhibition) Ligand->T3 ATP-competitive Inhibition T4 VGCC (Channel Blockade) Ligand->T4 Voltage-dependent Block O1 Restored Cholinergic Transmission T1->O1 O2 Reduced Oxidative Stress (ROS) T2->O2 O3 Decreased Tau Hyperphosphorylation T3->O3 O4 Prevention of Calcium Overload T4->O4

Fig 1: Pentatarget-directed signaling modulation by 6,8-dichlorochromone derivatives in Alzheimer's.

Antimicrobial and Anticancer Resistance

Beyond neurodegeneration, the scaffold is utilized to synthesize novel dithiazoles with potent antifungal and antibacterial properties[3]. Furthermore, 6,8-dichlorochromone derivatives have been engineered as modulators for multidrug resistance in cancers, specifically targeting efflux pumps like P-glycoprotein (P-gp), MRP1, and BCRP to re-sensitize resistant tumors to chemotherapy[8].

Quantitative Data Presentation

The following table summarizes the structural causality and pharmacological profile of the 6,8-dichlorochromone-based MTDL, (±)-BIGI-3h, demonstrating its balanced affinity across multiple CNS targets[4][6].

Biological TargetPharmacological ActionStructural Causality & Mechanism of Action
hAChE High-affinity InhibitionCentral anchoring in the CAS; 6,8-dichloro-chromone π−π stacking with Trp86.
hBuChE Moderate InhibitionAccommodated by the larger binding pocket; hydrophobic interactions via chlorine atoms.
MAO-A / MAO-B Dual InhibitionThe planar chromone core mimics endogenous monoamines, blocking the oxidative active site.
GSK-3β Kinase InhibitionThe synthesized dihydropyrimidinone core acts as an ATP-competitive inhibitor.
VGCC Calcium Channel BlockadeThe Biginelli-derived scaffold mimics classical dihydropyridine calcium channel blockers.
BBB Permeability Passive DiffusionHigh LogP driven by the lipophilic 6,8-dichloro substitution ensures CNS penetration.

Experimental Protocols & Methodologies

Protocol 1: One-Pot Biginelli Multicomponent Synthesis of (±)-BIGI-3h

Causality Statement: The Biginelli multicomponent reaction (MCR) is selected over linear step-by-step synthesis to maximize atom economy and minimize the isolation of unstable intermediates. Sodium bisulfate ( NaHSO4​ ) is chosen as the catalyst because its mild acidity sufficiently activates the aldehyde for Knoevenagel condensation without degrading the sensitive chromone ring[6].

  • Preparation: In a dry, round-bottom flask, combine 1.0 equivalent of 6,8-dichloro-3-formylchromone, 1.0 equivalent of ethyl acetoacetate, and 1.2 equivalents of the appropriate urea/benzylpiperidine derivative.

  • Catalysis: Add a catalytic amount of Sodium bisulfate ( NaHSO4​ ) dissolved in glacial acetic acid. Reasoning: Acetic acid acts as both a solvent and a proton donor to facilitate the dehydration steps.

  • Reaction Kinetics: Stir the mixture at room temperature for 60 hours to allow the initial Knoevenagel condensation and Michael addition to proceed under thermodynamic control.

  • Cyclization: Elevate the temperature to reflux for an additional 4 hours. Reasoning: The thermal energy drives the final cyclization and dehydration, forming the stable dihydropyrimidinone core.

  • Purification: Cool the mixture, pour over crushed ice, and filter the precipitate. Purify via column chromatography (Dichloromethane/Methanol) to yield (±)-BIGI-3h as a brown-yellow powder (approx. 75% yield)[6].

BiginelliWorkflow A 6,8-Dichloro-3-formylchromone (Electrophilic Scaffold) Cat NaHSO4 / Acetic Acid (Acidic Catalysis) A->Cat One-Pot Reaction B Ethyl Acetoacetate (Active Methylene) B->Cat One-Pot Reaction C Urea / Benzylpiperidine (Nucleophilic Core) C->Cat One-Pot Reaction Int Knoevenagel Condensation & Michael Addition Cat->Int 60h at RT, then Reflux 4h Prod (±)-BIGI-3h (Dihydropyrimidinone MTDL) Int->Prod Cyclization & Dehydration

Fig 2: One-pot Biginelli multicomponent synthesis workflow for 6,8-dichlorochromone MTDL derivatives.

Protocol 2: Self-Validating Ellman Assay for hAChE Inhibition

Causality Statement: The Ellman assay is the gold standard for cholinesterase kinetics. DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is utilized because it reacts instantaneously with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine. This yields the 5-thio-2-nitrobenzoate anion, producing a quantifiable yellow color ( λ = 412 nm), which allows for precise, real-time tracking of enzyme inhibition[4].

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0) to maintain the optimal physiological pH for hAChE activity.

  • Reagent Assembly: In a 96-well microplate, add 160 µL of phosphate buffer, 10 µL of the 6,8-dichlorochromone derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation), and 10 µL of hAChE enzyme solution.

  • Incubation: Incubate the microplate at 37°C for 10 minutes. Reasoning: This pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's CAS before the substrate is introduced.

  • Initiation: Add 10 µL of DTNB (colorimetric reagent) and 10 µL of acetylthiocholine iodide (substrate) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record measurements every 1 minute for 10 minutes to calculate the initial velocity ( V0​ ) and determine the IC50​ values.

References

  • Angene Chemical. 6,8-Dichloro-4H-chromen-4-one (CAS# 57645-97-3). Angene International Limited. Available at:[Link]

  • Ismaili, L., et al. (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease. ACS Chemical Neuroscience, 2021. Available at:[Link]

  • Archivio Istituzionale Open Access dell'Università di Torino. (±)-BIGI-3h: Pentatarget-Directed Ligand Synthesis via Biginelli Reaction. AperTO, 2025. Available at: [Link]

  • Google Patents. WO2013127361A1 - Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. 2013.
  • National Institutes of Health (PMC). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. 2014. Available at:[Link]

  • ACS Publications. Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry, 2020. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 6,8-Dichloro-4H-chromen-4-one

Introduction & Strategic Context

6,8-Dichloro-4H-chromen-4-one (Molecular Formula: C9H4Cl2O2)[1] is a highly valuable, privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and unique electronic distribution make it an ideal building block for complex therapeutics. Recently, this specific dichloro-chromone derivative has been critically utilized in the synthesis of multi-target-directed ligands (MTDLs) for Alzheimer's disease, specifically targeting cholinesterase and monoamine oxidase[2]. Furthermore, it serves as a foundational precursor for novel chromone-based dithiazoles exhibiting potent antimicrobial properties[3].

This application note details a highly efficient, two-step synthetic protocol for 6,8-dichloro-4H-chromen-4-one starting from 3,5-dichloro-2-hydroxyacetophenone. The methodology leverages an enaminone intermediate to ensure regioselective cyclization, avoiding the complex purification issues often associated with direct Claisen condensation routes.

Mechanistic Pathway & Workflow

The synthesis relies on a robust condensation-cyclization sequence. In the first stage, the starting acetophenone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly electrophilic C1 synthon, condensing with the acidic alpha-methyl group of the acetophenone to yield a stable enaminone intermediate. In the second stage, acid catalysis promotes the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the beta-carbon of the enaminone, followed by the elimination of dimethylamine to aromatize the pyran ring.

G SM 3,5-Dichloro-2- hydroxyacetophenone Reagent DMF-DMA (Toluene, 110°C) SM->Reagent Condensation Intermediate Enaminone Intermediate Reagent->Intermediate - MeOH Acid Acid Catalysis (HCl, EtOH, 80°C) Intermediate->Acid Cyclization Product 6,8-Dichloro-4H- chromen-4-one Acid->Product - HNMe2

Mechanistic workflow for the synthesis of 6,8-Dichloro-4H-chromen-4-one.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reagent quantities required for a 10 mmol scale synthesis. This scale is self-validating and easily adaptable for larger preclinical batch production.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3,5-Dichloro-2-hydroxyacetophenoneStarting Material205.041.02.05 g (10.0 mmol)
N,N-Dimethylformamide dimethyl acetalReactant / C1 Synthon119.161.51.79 g (15.0 mmol)
Toluene (Anhydrous)Solvent (Step 1)92.14N/A15.0 mL
Ethanol (Absolute)Solvent (Step 2)46.07N/A20.0 mL
Hydrochloric Acid (37% w/w)Cyclization Catalyst36.465.04.15 mL (50.0 mmol)

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate Expertise Insight: Toluene is selected as the solvent because its boiling point allows for the rapid, azeotropic removal of the methanol byproduct generated during the condensation, driving the equilibrium toward the enaminone product.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3,5-dichloro-2-hydroxyacetophenone (2.05 g, 10.0 mmol) and anhydrous toluene (15.0 mL) to the flask. Stir until a homogeneous solution is achieved.

  • Add DMF-DMA (1.79 g, 15.0 mmol) dropwise over 5 minutes at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar, bright yellow spot corresponding to the enaminone ( Rf​≈0.2 ).

  • Once complete, concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The resulting deep yellow/orange solid is used directly in the next step without further purification to minimize yield loss.

Step 2: Acid-Catalyzed Cyclization Expertise Insight: The use of strongly acidic conditions (HCl) protonates the dimethylamino leaving group, making it an excellent leaving group ( HNMe2​ ) and significantly accelerating the rate of the intramolecular Michael-type addition of the phenol.

  • Dissolve the crude enaminone intermediate in absolute ethanol (20.0 mL).

  • Slowly add concentrated HCl (4.15 mL, 37% aqueous solution) dropwise to the stirring solution. Caution: Exothermic reaction.

  • Heat the mixture to 80 °C (reflux) for 2 hours.

  • Validation Check: As the cyclization proceeds, the deep yellow color of the enaminone will fade, and a precipitate may begin to form as the less polar chromone product is generated. TLC (Hexanes:Ethyl Acetate 4:1) will show a new, UV-active spot ( Rf​≈0.5 ).

  • Cool the reaction mixture to room temperature, then pour it over crushed ice (approx. 50 g) while stirring vigorously.

  • Isolate the resulting precipitate via vacuum filtration. Wash the filter cake with cold, distilled water ( 3×15 mL) to remove residual acid and dimethylamine hydrochloride.

  • Recrystallize the crude solid from a mixture of Ethanol/Water to afford 6,8-dichloro-4H-chromen-4-one as an off-white to pale yellow crystalline solid. Dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization Profile

To ensure trustworthiness and self-validation of the synthesized lot, the product must conform to the following expected analytical benchmarks:

  • Appearance: Off-white crystalline solid.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 214.9[4]. The isotopic pattern will clearly show the characteristic 9:6:1 ratio indicative of a dichloro-compound.

  • IR Spectroscopy: A strong, sharp absorption band at approximately 1640–1650 cm⁻¹ is critical, confirming the presence of the conjugated α,β -unsaturated ketone (chromone carbonyl)[3].

References

  • (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease ACS Publications URL:[Link]

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents PubMed Central (PMC) URL:[Link]

  • 6,8-dichlorochromone-3-carboxaldehyde (C10H4Cl2O3) - PubChemLite Université du Luxembourg URL:[Link]

Sources

Application Note: Optimized Solubilization and Handling of 6,8-Dichloro-4H-chromen-4-one for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Causality: The Challenge of Solubilizing Halogenated Chromones

6,8-Dichloro-4H-chromen-4-one is a highly lipophilic chromone derivative (1)[1]. The core 4H-chromen-4-one structure is inherently hydrophobic, and the substitution of two chlorine atoms at the 6 and 8 positions significantly increases its partition coefficient (LogP). When introduced directly to aqueous cell culture media, the compound experiences a dramatic reduction in solubility, leading to rapid nucleation and precipitation.

To successfully utilize this compound in biological evaluations—such as enzyme inhibition assays or cellular phenotypic screens (2)[2]—researchers must employ a strict two-phase solubilization strategy using an amphipathic vehicle like Dimethyl Sulfoxide (DMSO).

Physicochemical Profile & Solvent Rationale

Table 1: Physicochemical Summary of 6,8-Dichloro-4H-chromen-4-one

PropertyValue / Characteristic
Compound Core 6,8-Dichloro-4H-chromen-4-one
Molecular Weight ~215.03 g/mol
Primary Vehicle 100% Anhydrous DMSO
Aqueous Solubility Extremely Low (Prone to rapid precipitation)
Recommended Stock 10 mM to 50 mM (in DMSO)
Storage Conditions -20°C, protected from light and moisture

Why Anhydrous DMSO? DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the hydrophobic chromone while remaining completely miscible with water. It is critical to use anhydrous DMSO; atmospheric moisture absorbed by standard DMSO will prematurely reduce the solvent's capacity, causing micro-precipitation in the stock tube before it even reaches the assay plate.

Experimental Protocols: A Self-Validating Solubilization System

To ensure reproducibility and prevent false negatives caused by compound precipitation, follow this validated two-phase protocol.

Phase 1: Preparation of the Master Stock Solution (10 mM)
  • Equilibration : Allow the vial of 6,8-Dichloro-4H-chromen-4-one to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes condensation, introducing water that initiates premature precipitation.

  • Weighing : Weigh the required mass into a sterile, light-blocking microcentrifuge tube.

  • Reconstitution : Add the calculated volume of 100% Anhydrous DMSO.

  • Dissolution : Vortex vigorously for 30-60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes. Causality: Sonication provides the kinetic energy required to break transient molecular aggregates.

  • Aliquot & Store : Divide into single-use aliquots (e.g., 20-50 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture.

Workflow A 1. Weigh 6,8-Dichloro-4H-chromen-4-one B 2. Reconstitute in 100% Anhydrous DMSO A->B C 3. Vortex & Sonicate (37°C) until clear B->C D 4. Aliquot & Store at -20°C C->D E 5. Dropwise addition to 37°C Media D->E F 6. Final Assay (≤0.1% DMSO limit) E->F

Fig 1. Step-by-step workflow for preparing 6,8-Dichloro-4H-chromen-4-one solutions.

Phase 2: Preparation of Aqueous Working Solutions

Precipitation occurs when a highly concentrated DMSO stock is rapidly injected into a large volume of cold aqueous media, causing localized supersaturation.

  • Pre-warm Media : Warm the target cell culture media to 37°C. Causality: Heat provides kinetic energy to maintain the compound in a micro-dispersed state, increasing the solubility limit (3)[3].

  • Stepwise Dilution : Avoid direct injection of the 10 mM stock into the final assay well. Prepare an intermediate dilution in a larger volume of media (e.g., 100x the final concentration). Causality: Gradual reduction of the solvent gradient prevents localized supersaturation zones.

  • Vigorous Mixing : Add the DMSO stock dropwise to the pre-warmed media while vortexing or stirring continuously. Causality: Continuous mechanical agitation disperses the solvent instantly, preventing the compound molecules from aggregating into a crystal lattice (3)[3].

  • Visual Inspection : Hold the tube against a light source to verify the absence of turbidity or micro-crystals before applying to cells.

Mechanism Stock DMSO Stock Solution (10 mM) Cold Cold Media / Rapid Addition Stock->Cold Warm 37°C Media / Dropwise + Vortex Stock->Warm Precip Nucleation & Precipitation (Assay Failure) Cold->Precip Local Supersaturation Soluble Stable Micro-dispersion (Assay Ready) Warm->Soluble Kinetic Dispersion

Fig 2. Mechanistic pathways of aqueous dilution: precipitation vs. stable dispersion.

Cell Culture Assay Considerations: Managing DMSO Toxicity

The integrity of any cell-based assay relies on isolating the pharmacological effect of 6,8-Dichloro-4H-chromen-4-one from the cytotoxic effects of the solvent vehicle.

Establishing the DMSO Threshold

While some regulatory guidelines (like the OECD TG 487) permit up to 1% organic solvent in specific genetic toxicity tests (4)[4], standard cell culture assays require much stricter limits to prevent artifactual data.

  • Gold Standard (≤ 0.1% v/v) : Highly recommended for primary cells, stem cells, and long-term assays (>24h). At ≤ 0.1%, DMSO has a minimal impact on cellular viability and baseline signaling (3[3]; 4[4]).

  • Maximum Limit (0.5% v/v) : Tolerated only by robust, immortalized cell lines for short-term assays (24-72h). Concentrations above 0.5% rapidly induce osmotic stress, alter membrane fluidity, and cause cell death (3)[3].

The Self-Validating Vehicle Control

Every experiment must include a vehicle control group treated with the exact same concentration of DMSO as the highest treatment group. If your highest drug concentration requires 0.1% DMSO, your vehicle control must contain 0.1% DMSO in media. If the vehicle control shows >5% cytotoxicity compared to untreated cells, the assay is invalid, and the final DMSO concentration must be reduced.

Troubleshooting & Optimization

Table 2: Troubleshooting Solubilization and Assay Issues

ObservationMechanistic CauseCorrective Action
Visible precipitation in media Localized supersaturation or cold mediaPre-warm media to 37°C; add stock dropwise while vortexing; perform a stepwise serial dilution.
High cytotoxicity in all groups DMSO concentration exceeds cell toleranceRecalculate dilutions to ensure final DMSO is ≤0.1%. Perform a DMSO dose-response assay.
Inconsistent IC50 values Compound falling out of solution over timePrepare working solutions immediately before use; do not store or reuse aqueous dilutions.
Precipitate in DMSO stock Moisture absorption during storageDiscard stock. Re-make using fresh anhydrous DMSO and store in tightly sealed, desiccated aliquots.

References

  • Jagiellonian Center of Innovation . "Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Available at:[Link]

  • ACS Publications . "(±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease." Available at: [Link]

Sources

6,8-Dichloro-4H-chromen-4-one NMR spectroscopy sample preparation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Spectroscopy Sample Preparation for 6,8-Dichloro-4H-chromen-4-one

Introduction & Scientific Rationale

6,8-Dichloro-4H-chromen-4-one (also known as 6,8-dichlorochromone) is a highly versatile halogenated oxygen heterocycle. It serves as a critical synthetic intermediate in drug discovery—particularly for antimicrobial agents and STAT1 inhibitors—and as a primary ligand in the development of highly luminescent lanthanide complexes[1][2].

Accurate structural elucidation of this compound relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. However, the di-halogenated aromatic ring alters the compound's solubility profile, making it prone to forming micro-particulates in standard solvents. Meticulous sample preparation is therefore not just a procedural formality; it is a physical requirement to ensure optimal magnetic field homogeneity (shimming), prevent localized magnetic susceptibility gradients, and achieve high signal-to-noise (S/N) ratios[3][4].

Materials and Reagents

  • Analyte: 6,8-Dichloro-4H-chromen-4-one (High purity, >98%).

  • Deuterated Solvents: Chloroform-d (CDCl₃, 99.8% D) is the solvent of choice due to the compound's lack of exchangeable protons and excellent solubility[5]. Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D) may be used for highly polar derivatives[6].

  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v)[5].

  • Hardware: 5 mm precision NMR tubes (e.g., Wilmad or Norell), 1-dram glass vials, glass Pasteur pipettes, and non-glass cotton wool[3][7].

Experimental Protocol: Step-by-Step Methodology

The following protocol is a self-validating system designed to eliminate common spectral artifacts (e.g., peak broadening, poor lock signal) before the sample ever enters the spectrometer.

Step 1: Analyte Weighing (Concentration Optimization) Accurately weigh the solid compound into a clean, dry 1-dram glass secondary vial.

  • For ¹H NMR: Weigh 5–25 mg[3][4].

  • For ¹³C NMR: Weigh 50–100 mg[4][5].

  • Causality: The ¹³C isotope possesses a low natural abundance (~1.1%) and a lower gyromagnetic ratio than ¹H. Increasing the analyte concentration for ¹³C acquisition compensates for this inherent insensitivity, drastically reducing the number of required scans (and thus instrument time) to achieve a baseline-resolved spectrum[4][5].

Step 2: Solvent Addition and Dissolution Add 0.6 to 0.7 mL of CDCl₃ to the secondary vial. Vortex or sonicate the vial until the solid is completely dissolved[4][5].

  • Causality: Dissolving the sample in a secondary vial rather than directly in the NMR tube is a critical best practice. Attempting to mix solids inside the narrow 5 mm NMR tube often results in incomplete dissolution and risks scratching the fragile inner glass wall with pipette tips. Scratches distort the radiofrequency (RF) coil's magnetic field, irreversibly degrading line shape[4].

Step 3: Filtration (The Artifact-Prevention Step) Pack a small plug of cotton wool (avoid glass wool, which can shed paramagnetic impurities) into the neck of a glass Pasteur pipette. Filter the dissolved solution directly into the 5 mm NMR tube[3].

  • Causality: Halogenated chromones can leave behind microscopic undissolved particulates. Solid matter does not yield high-resolution solution-state NMR signals; instead, it creates localized magnetic susceptibility gradients. This broadens the spectral peaks and frequently causes automated gradient shimming algorithms to fail[3][4].

Step 4: Volume and Height Verification Verify that the final liquid column height in the NMR tube is between 4.0 and 5.0 cm (approximately 50 mm)[3][5].

  • Causality: The receiver coils in standard 5 mm NMR probes are typically 12–16 mm long[7]. A 50 mm liquid column ensures the coil is completely filled with an "infinite cylinder" of liquid. If the sample is too short, the liquid-air and liquid-glass interfaces (which cause severe magnetic field distortions) will fall within the active detection volume, making the sample nearly impossible to shim[3][7].

Step 5: Referencing and Capping Cap the tube tightly. Chemical shifts can be referenced internally using TMS (δ = 0.00 ppm) or by utilizing the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C)[2][5].

Workflow Visualization

NMR_Workflow Weigh 1. Sample Weighing 1H: 5-25 mg | 13C: 50-100 mg Dissolve 2. Solvent Addition Add 0.6-0.7 mL CDCl3 in a vial Weigh->Dissolve Mix 3. Dissolution Vortex or Sonicate to clarify Dissolve->Mix Filter 4. Filtration (Critical) Remove particulates via cotton plug Mix->Filter Transfer 5. Tube Transfer Fill 5mm tube to 4-5 cm height Filter->Transfer Acquire 6. Data Acquisition Shim, Tune, Match, and Acquire Transfer->Acquire

Fig 1: Standardized NMR sample preparation workflow for 6,8-Dichloro-4H-chromen-4-one.

Quantitative Data Summaries

Table 1: Optimal Quantitative Parameters for NMR Sample Preparation

Parameter¹H NMR Requirement¹³C NMR RequirementMechanistic Rationale
Analyte Mass 5 – 25 mg50 – 100 mgCompensates for the low natural abundance and sensitivity of the ¹³C nucleus[3][4].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLStandardized volume to maintain optimal liquid column height[4][5].
Column Height 40 – 50 mm40 – 50 mmPrevents magnetic susceptibility gradients at the edges of the RF coil[3][7].
Tube Diameter 5 mm5 mmEnsures geometric compatibility with standard high-resolution probes[7].

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Chromone Scaffold (in CDCl₃) Note: The electron-withdrawing effects of the 6,8-dichloro substitutions will cause slight downfield shifts on the aromatic ring compared to the unsubstituted scaffold.

PositionNucleusChemical Shift (δ, ppm)MultiplicityReference
H-2 ¹H7.8 – 8.2Doublet[2][6]
H-3 ¹H6.2 – 6.5Doublet[2][6]
C-4 (Carbonyl) ¹³C175.0 – 180.0Singlet[2][6]
C-2 ¹³C155.0 – 162.0Singlet[2][6]

References

  • BenchChem. "Application Note: 1H and 13C NMR Analysis of 3-Methylchromone." BenchChem.
  • BenchChem.
  • ACG Publications. "Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)
  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute.
  • Western University.
  • Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility.
  • ACS Publications. "Efficient Layers of Emitting Ternary Lanthanide Complexes for Fabricating Red, Green, and Yellow OLEDs." Inorganic Chemistry.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis.

Sources

Chromatographic Separation and Analysis of 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of chromatographic methodologies for the separation, purification, and analysis of 6,8-dichloro-4H-chromen-4-one. This molecule, a halogenated heterocyclic ketone, serves as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] Effective purification is paramount to ensure the integrity of downstream applications in medicinal chemistry and drug development. This document details theoretical considerations and practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), designed for researchers, analytical scientists, and process chemists.

Introduction and Physicochemical Profile

6,8-Dichloro-4H-chromen-4-one (CAS No: 57645-97-3) is a member of the chromone family, a class of compounds known for its wide range of biological activities.[1] The presence of two chlorine atoms on the aromatic ring significantly influences its chemical properties, impacting solubility, polarity, and reactivity. Accurate and efficient separation from reaction precursors, byproducts, and isomers is a critical step in its synthesis and application.

The choice of a chromatographic technique is dictated by the physicochemical properties of the analyte. The dichlorinated chromone structure imparts moderate polarity and thermal stability, making it amenable to a variety of separation techniques. Its conjugated system results in strong UV absorbance, a key property for detection.[3]

Table 1: Physicochemical Properties of 6,8-Dichloro-4H-chromen-4-one

PropertyValueSource / Rationale
CAS Number 57645-97-3[4]
Molecular Formula C₉H₄Cl₂O₂
Molecular Weight 215.03 g/mol
Appearance Expected to be a crystalline solid at room temperature.Based on similar chromone structures.[5]
Polarity Moderately polar.Inferred from the chromone core (polar) and dichlorophenyl group (non-polar).
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate); sparingly soluble in water.General property of similar organic compounds.
UV Absorbance Strong absorbance in the UV region (approx. 254-320 nm).Chromone scaffold is a strong chromophore.[3]
Volatility Sufficiently volatile for Gas Chromatography.Halogenated organic compounds are often amenable to GC analysis.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the premier technique for the quantitative analysis and purity determination of non-volatile and thermally sensitive compounds. For 6,8-dichloro-4H-chromen-4-one, a reversed-phase method provides excellent resolution and reproducibility.

Expertise & Causality: Method Development Rationale
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the moderately polar dichlorochromone molecule. This retention mechanism is highly effective for separating compounds based on subtle differences in polarity, such as distinguishing the target molecule from less-chlorinated or more-polar impurities.

  • Mobile Phase Selection: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. A gradient, starting with a higher percentage of water and increasing the organic solvent concentration over time, allows for the elution of a wide range of compounds, from polar impurities to the less polar target analyte, within a single run and with sharp peak shapes.[7]

  • Detection: Given the compound's conjugated aromatic system, a UV-Vis or Photodiode Array (PDA) detector is ideal.[8] Monitoring at a wavelength of maximum absorbance (e.g., 254 nm, a common wavelength for aromatic compounds) ensures high sensitivity. A PDA detector offers the additional advantage of acquiring full UV spectra for each peak, aiding in peak identification and purity assessment.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis p1 Prepare Mobile Phase (ACN/Water) p2 Degas Mobile Phase (Sonication/Filtration) p1->p2 p3 Prepare Sample (1 mg/mL in ACN) p4 Filter Sample (0.45 µm Syringe Filter) p3->p4 h1 Equilibrate C18 Column with Initial Mobile Phase p4->h1 h2 Inject Filtered Sample (5-10 µL) h1->h2 h3 Run Gradient Elution Program h2->h3 h4 Detect with PDA/UV Detector (λ = 254 nm) h3->h4 d1 Integrate Chromatogram Peaks h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Assess Peak Homogeneity (if using PDA) d2->d3

Caption: HPLC workflow for purity analysis of 6,8-dichloro-4H-chromen-4-one.

Self-Validating Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a 6,8-dichloro-4H-chromen-4-one sample.

Materials:

  • HPLC system with gradient pump and PDA or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • 0.45 µm syringe filters.

  • Sample of 6,8-dichloro-4H-chromen-4-one.

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade acetonitrile.

    • Degas both solvents for 15-30 minutes using an ultrasonic bath or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the detector wavelength to 254 nm.

    • Purge the pump lines with the mobile phases.

    • Equilibrate the column by running the initial mobile phase composition (e.g., 60% A: 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (~15-20 minutes).

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient elution program as detailed in Table 2.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area normalization method (Area of main peak / Total area of all peaks) x 100%.

Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Gradient Program Time (min)
0
20
25
26
30

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is an excellent technique for analyzing thermally stable and volatile compounds. It is particularly well-suited for identifying and quantifying chlorinated organic compounds, which may include residual solvents or volatile byproducts from the synthesis of 6,8-dichloro-4H-chromen-4-one.[6][9]

Expertise & Causality: Method Development Rationale
  • Stationary Phase Selection: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-1701 (14% cyanopropylphenyl-methylpolysiloxane), is recommended.[10] A DB-5ms column separates compounds primarily based on boiling point and is a robust general-purpose column. A DB-1701 offers different selectivity due to its increased polarity, which can be advantageous for resolving the target analyte from closely related isomers or impurities.

  • Detector Selection:

    • Mass Spectrometry (MS): GC-MS is the gold standard for identification. It provides both retention time data and a mass spectrum for each peak, allowing for confident structural elucidation and library matching.[9]

    • Electron Capture Detector (ECD): An ECD is highly sensitive to electrophilic compounds, especially halogenated molecules.[10] This makes GC-ECD an extremely sensitive method for trace-level detection of chlorinated impurities, though it does not provide structural information.

  • Injection and Temperature Programming: A split/splitless inlet is standard. A temperature program, which gradually increases the column temperature, is essential to ensure that compounds with a wide range of boiling points are eluted as sharp, well-resolved peaks.[6]

Experimental Workflow: GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Operation cluster_data Data Analysis p1 Prepare Sample (~100 µg/mL in Dichloromethane) p2 Transfer to GC Vial p1->p2 g1 Set GC Oven Program and Inlet Parameters p2->g1 g2 Inject Sample (1 µL) g1->g2 g3 Separate on Capillary Column g2->g3 g4 Transfer to MS g3->g4 g5 Acquire Mass Spectra (e.g., Scan 50-350 amu) g4->g5 d1 Extract Total Ion Chromatogram (TIC) g5->d1 d2 Identify Peaks via Mass Spectrum Library Search d1->d2 d3 Quantify using Peak Area d2->d3

Caption: GC-MS workflow for impurity profiling of 6,8-dichloro-4H-chromen-4-one.

Self-Validating Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in a sample of 6,8-dichloro-4H-chromen-4-one.

Materials:

  • GC-MS system with a split/splitless injector.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium carrier gas.

  • GC vials with septa.

  • Sample of 6,8-dichloro-4H-chromen-4-one.

  • Dichloromethane (DCM) or other suitable high-purity solvent.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 100 µg/mL in dichloromethane.

    • Transfer the solution to a 2 mL GC autosampler vial.

  • Instrument Setup:

    • Install the DB-5ms column.

    • Set the GC parameters as detailed in Table 3.

    • Set the MS parameters to scan a mass range of 50-350 amu after a suitable solvent delay.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Processing:

    • Examine the Total Ion Chromatogram (TIC) for all eluted peaks.

    • For each peak of interest, view the corresponding mass spectrum.

    • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).

Table 3: GC-MS Method Parameters

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial Temp: 100 °C, hold 2 min
Ramp: 15 °C/min to 300 °C
Final Hold: 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Mass Scan Range 50 - 350 amu

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is an indispensable, cost-effective tool for qualitative analysis.[11][12] It is ideal for monitoring the progress of a chemical reaction, screening for optimal solvent systems for column chromatography, and rapidly assessing the complexity of a sample mixture.[13]

Expertise & Causality: Method Development Rationale
  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are the most common choice for normal-phase chromatography. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[12]

  • Mobile Phase: The key to a good TLC separation is finding a mobile phase that provides a retention factor (Rƒ) for the target compound between 0.2 and 0.4.[14] For a moderately polar compound like 6,8-dichloro-4H-chromen-4-one, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation.

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis p1 Prepare Eluent (e.g., 7:3 Hexane:EtOAc) p2 Prepare TLC Chamber (Add eluent, saturate) p1->p2 d1 Develop Plate in Chamber p2->d1 p3 Dissolve Sample p4 Spot Sample on TLC Plate p3->p4 p4->d1 d2 Dry Plate d1->d2 d3 Visualize under UV Light (254 nm) d2->d3 d4 (Optional) Stain Plate d3->d4 a1 Circle Spots d3->a1 a2 Calculate Rƒ Values a1->a2

Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.

Self-Validating Protocol: TLC Analysis

Objective: To monitor a reaction or assess the purity of a sample of 6,8-dichloro-4H-chromen-4-one.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates.

  • TLC development chamber with lid.

  • Capillary tubes for spotting.

  • Solvents: Hexane, Ethyl Acetate (EtOAc).

  • UV lamp (254 nm).

Procedure:

  • Chamber Preparation:

    • Pour a prepared mobile phase (e.g., 7:3 v/v Hexane:Ethyl Acetate) into the TLC chamber to a depth of ~0.5 cm.

    • Place a piece of filter paper inside to aid saturation and close the lid. Allow the chamber to saturate for 5-10 minutes.[12]

  • Plate Preparation and Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • Dissolve a small amount of your sample(s) (e.g., reaction starting material, co-spot, reaction mixture) in a volatile solvent like dichloromethane.

    • Using a capillary tube, apply a small spot of each solution onto the origin line. Keep the spots small and allow the solvent to fully evaporate between applications.

  • Development:

    • Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.

    • Close the lid and allow the solvent front to ascend the plate via capillary action.[15]

    • When the solvent front is ~1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots by placing the plate under a UV lamp (254 nm). The spots will appear as dark purple/blue areas against a fluorescent green background.

    • Circle the observed spots with a pencil.

    • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 4: TLC Method Parameters

ParameterRecommended Setting
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 7:3 (v/v) Hexane : Ethyl Acetate (adjust as needed)
Development Ascending, in a saturated chamber
Visualization UV light at 254 nm

References

  • El-Gohary, N. S. (2015). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate. [Link]

  • Mesquita, R. B. R., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. [Link]

  • Wikipedia. (2023). Thin-layer chromatography. Wikipedia. [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Thin layer chromatography. MACHEREY-NAGEL. [Link]

  • Seo, S. H., et al. (2020). Chiral separation of β-blockers by HPLC. Analytical Science & Technology. [Link]

  • LCGC North America. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America. [Link]

  • LibreTexts. (2023). Gas Chromatography of Organochlorine Compounds. Chemistry LibreTexts. [Link]

  • Angene Chemical. (n.d.). 6,8-Dichloro-4H-chromen-4-one(CAS# 57645-97-3). Angene Chemical. [Link]

  • Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. Japan Environmental Management Association for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,8-Dichloro-4-oxochromene-3-carbaldehyde. PubChem. [Link]

  • University of Technology, Iraq. (n.d.). Spectroscopic Analytical Methods. University of Technology, Iraq. [Link]

  • Neto, J. S. S., et al. (2024). 3-Halochromones Through Oxidative α-Halogenation of Enaminones and its Photophysical Investigation. PubMed. [Link]

  • Onuska, F. I., & Comba, M. E. (1980). Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies. PubMed. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. [Link]

  • ACS Publications. (2021). Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes. The Journal of Organic Chemistry. [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2019). Advances in Heterocyclic Chemistry. SciSpace. [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. [Link]

  • RSC Publishing. (2015). Synthesis of functional 4H-chromenes from phenols and acetophenones. RSC Advances. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. FAO. [Link]

  • Narayanan, P., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

  • Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS. Shimadzu. [Link]

  • Global Journals Publishing Group. (n.d.). Evaluation of 6, 8-Dichloro-2-Methyl-4H-Chromen-4-One Derivatives as Antileishmanial Agents. Global Journals. [Link]

  • ResearchGate. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate. [Link]

  • Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. [Link]

Sources

Application Note: Advanced Crystallization Protocols for High-Purity 6,8-Dichloro-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 6,8-dichloro-4H-chromen-4-one (6,8-dichlorochromone) scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of antimicrobial agents, multidrug resistance (MDR) modulators, and novel pyrazole analogues [1, 2]. Because downstream biological evaluations and single-crystal X-ray diffraction demand ultra-high purity (>99%), the isolation and crystallization of these derivatives must be meticulously controlled.

The Causality of Solvent Selection

The chromone core features a highly polarized 4-oxo group (a strong hydrogen-bond acceptor) paired with a lipophilic, electron-withdrawing 6,8-dichloro-substituted aromatic ring. This dichotomy dictates its solubility behavior:

  • Reaction Solvents : Syntheses typically employ polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures to facilitate oxidative cyclization or Knoevenagel condensations [4]. The target compound is highly soluble in these media.

  • Quenching & Primary Isolation : Adding water to the DMSO reaction mixture drastically increases the dielectric constant of the medium, forcing the hydrophobic 6,8-dichlorochromone to precipitate. If iodine was used as an oxidative catalyst, a sodium thiosulfate ( Na2​S2​O3​ ) wash is strictly required to chemically reduce I2​ to water-soluble iodide ( I− ), preventing halogen entrapment in the crude crystal lattice [1].

  • Recrystallization Solvents : Polar protic solvents like ethanol and methanol are optimal for recrystallization [1, 2]. They provide a steep temperature-dependent solubility curve: the 4-oxo group hydrogen-bonds with the alcohol at reflux (ensuring complete dissolution), but as kinetic energy drops during cooling, the hydrophobic bulk of the dichloro-aromatic system dominates, driving highly ordered nucleation.

Quantitative Data: Solvent Profiling

Table 1: Physicochemical Solvent Profile for 6,8-Dichlorochromone Crystallization

SolventDielectric Constant (ε)Boiling Point (°C)Solubility at 25 °CSolubility at RefluxRole in Workflow
DMSO 46.7189HighVery HighReaction Medium [4]
Water 80.1100InsolubleInsolubleAnti-solvent / Quench
Ethanol 24.578LowHighPrimary Recrystallization [1]
Methanol 32.765LowModerate-HighChalcone/Dimer Recryst. [2]
Hexane 1.8969InsolubleVery LowCold Wash / Trituration [2]

Experimental Workflows

G A Crude 6,8-Dichlorochromone (in DMSO/I2) B Aqueous Quench & Na2S2O3 Wash A->B Add H2O C Primary Solid Recovery (Vacuum Filtration) B->C Remove I2 D Dissolution in Hot Ethanol (78 °C Reflux) C->D Heat + EtOH E Hot Gravity Filtration (Remove Insoluble Impurities) D->E Optional F Controlled Cooling (0.5 °C/min to 4 °C) D->F If clear E->F G Nucleation & Crystal Growth F->G Thermodynamics H Cold Hexane Wash & Vacuum Drying G->H Isolate I High-Purity Crystals (>99% Purity) H->I Validate

Fig 1: Standardized workflow for the isolation and recrystallization of 6,8-dichlorochromones.

Protocol A: Crude Isolation from Oxidative Cyclization

This protocol acts as a self-validating system: a distinct color change validates the chemical reduction of residual catalysts.

  • Quench : To the hot DMSO reaction mixture (approx. 10 mL), slowly add 30 mL of ice-cold distilled water under vigorous stirring.

  • Reduction : Add 10 mL of a 5% (w/v) aqueous sodium thiosulfate solution.

    • Causality: This reduces the residual iodine catalyst.

    • Validation: The solution will rapidly transition from a dark brown/purple hue to a pale yellow/white suspension.

  • Filtration : Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold water to remove residual DMSO.

  • Drying : Pull vacuum for 15 minutes, then dry the crude solid in a desiccator over silica gel overnight.

Protocol B: High-Purity Recrystallization (Ethanol)
  • Dissolution : Transfer the dried crude solid to a round-bottom flask. Add absolute ethanol (approx. 15–20 mL per gram of crude).

  • Heating : Heat the suspension to a gentle reflux (78 °C) using a water bath.

    • Causality: Refluxing maximizes kinetic energy, breaking the intermolecular π−π stacking of the chromone rings. If undissolved particulates remain, perform a hot gravity filtration to remove insoluble polymeric byproducts.

  • Controlled Cooling (Critical Step) : Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (approx. 0.5 °C/min) by leaving it in the warm water bath as the bath itself cools.

    • Causality: Rapid cooling (crash cooling) traps solvent molecules and kinetic impurities in the crystal lattice. Slow cooling promotes the thermodynamic formation of a flawless crystal lattice.

  • Maturation : Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield via supersaturation.

  • Harvesting : Filter the crystals under vacuum. Wash the crystals with 5 mL of ice-cold hexane.

    • Causality: Hexane removes trace lipophilic impurities without dissolving the target polar-core compound [2].

Solvent Selection Logic

SolventSelection Core 6,8-Dichlorochromone Solubility Profile Polar Polar Aprotic (DMSO, DMF) Core->Polar High Sol. (Rxn) Protic Polar Protic (EtOH, MeOH) Core->Protic Temp-Dependent Sol. NonPolar Non-Polar (Hexane) Core->NonPolar Low Sol. (Anti-solvent) Recryst High Yield & Purity Protic->Recryst Ideal for Recrystallization Trituration Impurity Removal NonPolar->Trituration Ideal for Washing

Fig 2: Solvent selection logic based on the solubility profile of the dichlorochromone scaffold.

Analytical Validation

To ensure the protocol was successful and the system is fully validated, subject the isolated crystals to the following checks:

  • Melting Point : A sharp melting point range ( 2 °C variance) indicates high purity. 6,8-dichloro-4H-chromen-4-one derivatives typically melt in the 104–143 °C range depending on the specific C-2 and C-3 substitutions [1].

  • FT-IR : Confirm the presence of the characteristic highly conjugated C=O stretching band at approximately 1640–1670 cm⁻¹ [1, 3].

  • 1 H NMR (CDCl 3​ or DMSO-d 6​ ) : Verify the absence of the broad ethanol -OH peak (approx. 4.6 ppm) or DMSO methyl peak (2.5 ppm). Their absence confirms that no solvent occlusion occurred within the crystal lattice.

References

  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-4-ones. ACG Publications.

  • Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. US Patent 10208025B2. 1

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PMC. 2

  • Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (E)-3-styrylchromones. Arabian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6,8-Dichloro-4H-chromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality of the 6,8-dichloro-4H-chromen-4-one synthesis, ensuring every protocol you execute is a self-validating system. This guide provides drug development professionals with mechanistic insights, optimized methodologies, and advanced troubleshooting logic.

Mechanistic Overview & Reaction Pathway

The synthesis of 6,8-dichloro-4H-chromen-4-one from 3,5-dichloro-2-hydroxyacetophenone is typically achieved via a highly efficient condensation-cyclization sequence.

The Causality of the Chemistry:

  • Condensation: The starting acetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as an electrophilic one-carbon synthon. The reaction forms a highly conjugated enaminone intermediate[1].

  • Cyclization: The subsequent addition of an acid catalyst protonates the dimethylamino group, transforming it into an excellent leaving group. This lowers the activation energy for the intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, closing the pyran ring to form the final chromone architecture[2].

ReactionPathway A 3,5-Dichloro-2- hydroxyacetophenone C Enaminone Intermediate A->C + B B DMF-DMA (Condensation) E Intramolecular Cyclization C->E + D D Acid Catalyst (p-TsOH) F 6,8-Dichloro-4H- chromen-4-one E->F - Dimethylamine

Reaction pathway for 6,8-dichloro-4H-chromen-4-one synthesis via enaminone intermediate.

Standard Operating Procedure: Self-Validating Protocol

To ensure high purity and yield, this synthesis is divided into two distinct, verifiable steps.

Step 1: Synthesis of the Enaminone Intermediate
  • Reagents: 3,5-dichloro-2-hydroxyacetophenone (1.0 eq), DMF-DMA (1.5 eq).

  • Solvent: Anhydrous Toluene (0.5 M).

  • Procedure:

    • Charge a flame-dried, argon-purged round-bottom flask with 3,5-dichloro-2-hydroxyacetophenone and anhydrous toluene.

    • Add DMF-DMA dropwise at room temperature. Causality: Controlled addition prevents localized overheating and premature degradation of the acetal.

    • Heat the mixture to reflux (100 °C) for 3 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting material must be completely consumed. The enaminone will appear as a distinct, highly UV-active spot with a lower Rf value. Do not proceed to Step 2 until conversion is >95%.

Step 2: Acid-Catalyzed Cyclization
  • Reagents: Enaminone intermediate (1.0 eq), p-Toluenesulfonic acid (p-TsOH) (0.2 eq).

  • Solvent: Anhydrous Toluene.

  • Procedure:

    • Cool the reaction mixture from Step 1 to 50 °C.

    • Add p-TsOH in one portion. Causality:p-TsOH provides a strong, non-nucleophilic proton source that drives the elimination of dimethylamine without causing the tarry degradation often seen with harsh mineral acids[2].

    • Resume reflux (110 °C) equipped with a Dean-Stark trap for 1.5 hours to remove the dimethylamine byproduct and drive the equilibrium forward.

    • Cool, wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

  • Validation Checkpoint: 1 H NMR (CDCl 3​ ) must show the disappearance of the dimethylamino protons (~2.9-3.1 ppm) and the appearance of the characteristic C2-H and C3-H alkene protons of the chromone ring[3].

Troubleshooting Guide

Troubleshooting Start Low Yield of Final Chromone Check1 Enaminone formed quantitatively? Start->Check1 Path1A No: Check DMF-DMA quality & moisture Check1->Path1A No Path1B Yes: Issue is in Cyclization step Check1->Path1B Yes Check2 Are there tarry byproducts? Path1B->Check2 Path2A Yes: Reduce acid or temperature Check2->Path2A Yes Path2B No: Increase time or catalyst loading Check2->Path2B No

Diagnostic workflow for troubleshooting low yields in 6,8-dichlorochromone synthesis.

Q: Why is my enaminone intermediate yield consistently low (<60%)? A: The most common culprit is moisture. DMF-DMA is highly hygroscopic; in the presence of water, it rapidly hydrolyzes into DMF and methanol, destroying the electrophilic reagent[1]. Solution: Always use freshly distilled DMF-DMA, oven-dried glassware, and anhydrous solvents.

Q: I am seeing a mixture of uncyclized enaminone and the final chromone. How do I drive the cyclization to completion? A: Cyclization requires sufficient protonation of the dimethylamino group to facilitate its departure. If the reaction stalls, your acid catalyst may have been neutralized by basic impurities, or the dimethylamine byproduct is accumulating in the vessel. Solution: Ensure you are using a Dean-Stark trap or a sweep of inert gas to physically remove the volatile dimethylamine as it forms, pushing the reaction to completion via Le Chatelier's principle.

Q: What causes the formation of dark, tarry byproducts during the cyclization step? A: Overheating in the presence of strong, aqueous mineral acids (like concentrated HCl) can cause partial cleavage of the ether linkages or promote polymerization of the electron-rich phenolic intermediates[2]. Solution: Switch to a milder, anhydrous organic acid like p-TsOH or acetic acid.

FAQ: Advanced Yield Optimization

Q: Can I perform this synthesis as a one-pot reaction to save time? A: Yes, a one-pot approach is feasible. After the condensation step with DMF-DMA, the reaction mixture can be cooled, and an acid can be added directly to the vessel before resuming heating[1]. However, be aware that skipping the isolation of the enaminone often results in a 10-15% reduction in overall yield due to the formation of dimethylamine salts that complicate the final purification.

Q: How does the halogen substitution (6,8-dichloro) affect the reactivity compared to an unsubstituted acetophenone? A: The electron-withdrawing nature of the chlorine atoms at the 6 and 8 positions decreases the nucleophilicity of the phenolic hydroxyl group[3]. Consequently, the cyclization step in 6,8-dichloro derivatives typically requires slightly longer reflux times or a marginally higher catalyst loading compared to their unsubstituted counterparts.

Quantitative Data: Yield Comparisons

The table below summarizes the expected outcomes based on various experimental parameters, demonstrating why the two-step p-TsOH catalyzed method is the recommended standard.

Reaction PhaseSolventCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
Two-Step (Enaminone) TolueneNone100388>95
Two-Step (Cyclization) Toluenep-TsOH (0.2 eq)1101.592 >98
One-Pot Method Toluenep-TsOH (added later)100/1104.57489
Sub-optimal Cyclization EthanolConc. HCl7826182

References

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents Source: PMC (National Institutes of Health) URL:[Link][3]

  • SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3-CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS Source: University of Venda (Univen) URL:[Link][2]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: ResearchGate URL:[Link][1]

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 6,8-Dichloro-4H-chromen-4-one (6,8-dichlorochromone) and its derivatives.

By integrating thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to rescue your in vitro assays and in vivo pharmacokinetic studies.

Section 1: Fundamental FAQs (Understanding the Molecule)

Q1: Mechanistically, why is 6,8-Dichloro-4H-chromen-4-one so insoluble in aqueous media? A1: The insolubility is driven by two hostile thermodynamic factors: exceptionally high crystal lattice energy and near-zero hydration energy. The chromen-4-one core is a rigid, planar ring system that naturally promotes strong intermolecular π−π stacking in the solid state 1. When you add two chlorine atoms at the 6 and 8 positions, you drastically increase the molecule's lipophilicity (LogP). According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to both LogP and melting point 2. These halogens act as hydrophobic, electron-withdrawing groups that eliminate potential hydrogen-bond acceptors, causing the molecule to aggregate rather than interact with water 3.

Q2: How does this poor solubility manifest in my experimental assays? A2: In in vitro biological assays, you will typically observe rapid precipitation when diluting DMSO stock solutions into aqueous buffers. This generates micro-crystals that scatter light (turbidity), leading to false-positive readouts in optical/fluorescence assays. It also results in artificially flat dose-response curves, because the actual concentration of the dissolved active compound is capped at its thermodynamic solubility limit.

Section 2: Troubleshooting Workflows & Formulation Strategies

To navigate these solubility hurdles, you must select a formulation strategy tailored to your specific experimental endpoint.

Caption: Logical workflow for selecting a solubility enhancement strategy.

Issue 1: Precipitation upon dilution in in vitro assay buffers.

Root Cause: The "solvent shift" from 100% DMSO to an aqueous buffer causes the local concentration of the highly lipophilic 6,8-dichlorochromone to exceed its saturation limit, forcing rapid nucleation. Solution: Cyclodextrin Inclusion Complexation. Cyclodextrins feature a hydrophobic inner cavity that encapsulates the lipophilic dichlorochromone core, while their hydroxyl-rich exterior maintains aqueous solubility.

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add 6,8-Dichloro-4H-chromen-4-one powder directly to the HP-β-CD solution in a microcentrifuge tube. Causality Note: Do not use a DMSO stock for this step, as residual DMSO molecules will competitively bind to the cyclodextrin cavity, displacing your compound.

  • Equilibration: Vortex the suspension for 5 minutes, then place it in a thermoshaker at 25°C and 800 rpm for 48 hours. This extended time is required to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any un-encapsulated, undissolved compound.

  • Validation Step: Carefully decant the supernatant. Measure the concentration of the dissolved compound using HPLC-UV. To validate complex stability, dilute the supernatant 1:10 in pure buffer; the absence of a visible pellet after a second centrifugation confirms a stable inclusion complex.

Issue 2: Insufficient systemic exposure for in vivo efficacy studies.

Root Cause: The dissolution rate of the crystalline powder in the gastrointestinal tract is too slow, leading to excretion before absorption can occur. Solution: Bottom-Up Nanosuspension via Anti-Solvent Precipitation. Reducing the particle size to the nanometer range exponentially increases the surface area available for solvation, thereby increasing the dissolution rate according to the Noyes-Whitney equation 1.

Caption: Bottom-up anti-solvent precipitation workflow for nanosuspensions.

Self-Validating Protocol: Anti-Solvent Precipitation

  • Organic Phase: Dissolve 6,8-Dichloro-4H-chromen-4-one in a water-miscible solvent (e.g., pure ethanol) at a high concentration (e.g., 50 mg/mL).

  • Aqueous Phase: Prepare an aqueous anti-solvent phase containing a steric stabilizer (e.g., 0.5% w/v Pluronic F-68). Causality Note: The stabilizer is critical; it coats the newly formed nanoparticles, preventing Ostwald ripening and agglomeration back into macro-crystals.

  • Injection: Under high-shear magnetic stirring (1200 rpm), rapidly inject 1 mL of the organic phase into 10 mL of the aqueous phase using a syringe. The rapid change in solvent polarity forces immediate supersaturation and precipitation of amorphous nanoparticles.

  • Stabilization: Continue stirring for 30 minutes to allow the stabilizer to fully coat the particles.

  • Validation Step: Analyze the resulting milky suspension using Dynamic Light Scattering (DLS). A successful formulation will yield a Polydispersity Index (PDI) < 0.3 and a Z-average particle size between 100-300 nm.

Section 3: Quantitative Comparison of Solubility Enhancement Techniques

To help you choose the right approach, the table below summarizes the expected solubility enhancements for substituted chromen-4-ones based on empirical formulation data 1.

Enhancement TechniqueExcipient / Matrix SystemEstimated Fold-Increase in SolubilityPrimary Mechanism of Action
Co-solvency 5% DMSO + 0.1% Tween-8010x - 15xReduces solvent dielectric constant; micellar solubilization.
Complexation 20% HP-β-Cyclodextrin50x - 100xHydrophobic cavity encapsulates the dichlorochromone core.
Nanosuspension Pluronic F-68 (Stabilizer)30x - 40xIncreases surface area-to-volume ratio (Noyes-Whitney).
Solid Dispersion Poloxamer 407> 1000xConverts crystalline lattice to a high-energy amorphous state.

Section 4: Medicinal Chemistry Alternatives

Q3: Formulation strategies are failing or interfering with my assay. Can we modify the compound itself? A3: Yes. If the 6,8-dichloro substitution is not strictly required for target binding (i.e., it is not part of the core pharmacophore), consider bioisosteric replacements. Replacing the rigid, electron-withdrawing chlorine atoms with methoxy groups, or appending a solubilizing aliphatic amine (e.g., morpholine or piperazine) via a flexible linker, can disrupt the crystal lattice packing and introduce ionizable centers. This drastically lowers the LogP and improves thermodynamic solubility while maintaining the core chromone scaffold 2, 4.

References
  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Substituted Chromen-4-One Compounds." Benchchem. 1

  • ResearchGate. "Improving solubility via structural modification." ResearchGate. 2

  • PMC. "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review." National Institutes of Health (NIH). 4

  • MDPI. "An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection." Molecules. 3

Sources

Optimizing temperature conditions for 6,8-Dichloro-4H-chromen-4-one reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when working with highly functionalized chromone scaffolds.

Working with 6,8-Dichloro-4H-chromen-4-one requires a precise understanding of thermodynamics and molecular vulnerability. The dual electron-withdrawing chlorine atoms significantly alter the electron density of the pyran ring, making it highly reactive but structurally fragile under thermal stress.

Below is our comprehensive, self-validating troubleshooting guide designed to help you optimize temperature conditions, prevent ring cleavage, and maximize your reaction yields.

Reaction Pathway & Temperature Optimization Workflow

G Start 6,8-Dichlorochromone Reaction Setup TempScreen Temperature Screening (Solvent-dependent) Start->TempScreen LowTemp Low Temp (RT - 50°C) Photocatalysis / Mild Base TempScreen->LowTemp MidTemp Mid Temp (50 - 80°C) Standard Substitution TempScreen->MidTemp HighTemp High Temp (80 - 100°C) Reflux / Annulation TempScreen->HighTemp LowOutcome High Selectivity Requires Photo-activation LowTemp->LowOutcome MidOutcome Optimal Balance (Yield vs. Purity) MidTemp->MidOutcome HighOutcome High Conversion Risk of Ring Cleavage >105°C HighTemp->HighOutcome Opt Protocol Validation & Scale-up LowOutcome->Opt MidOutcome->Opt HighOutcome->Opt

Workflow for temperature optimization in 6,8-dichlorochromone functionalization.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is precise temperature control uniquely critical for 6,8-dichloro-4H-chromen-4-one compared to unsubstituted chromones? Causality: The dual chlorine substitution at the 6 and 8 positions exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the C-2 and C-4 positions of the chromone core, making it a highly reactive intermediate for pharmaceutical synthesis (1)[1]. At elevated temperatures (>105 °C) in the presence of nucleophiles, the pyran ring becomes highly susceptible to nucleophilic attack. This alters the reaction kinetics, favoring ring-opening (retro-Michael addition) or thermal degradation over the desired C-3 functionalization.

Q2: How does temperature influence the yield of C-3 chalcogenation (e.g., sulfenylation or selenylation)? Causality: Chalcogenation requires overcoming a specific activation energy barrier that room-temperature conditions cannot meet. During the KIO₃-catalyzed synthesis of 3-Se/S-chromones, reactions stall completely at 25 °C. Thermodynamic screening reveals that exactly 100 °C for 8 hours provides the optimal balance, yielding up to 76% of the desired 6,8-dichloro-3-(phenylselanyl)-4H-chromen-4-one (2)[2]. Exceeding 110 °C accelerates the formation of degradation byproducts.

Q3: What are the optimal conditions for avoiding thermal degradation entirely during alkylation? Causality: To completely bypass the risks of thermal degradation, researchers can utilize visible-light-induced photocatalysis. By using an irradiation of 495 nm blue LED light in solvents like acetonitrile (MeCN) or 1,2-dichloroethane (DCE), 3-alkyl chromones can be synthesized efficiently at room temperature (20–25 °C) (3)[3]. This catalyst-free approach ensures the integrity of the 6,8-dichloro core while achieving high conversion rates.

Q4: How do I troubleshoot incomplete conversion during high-temperature reflux without increasing the temperature further? Causality: Increasing the temperature beyond 100 °C is not recommended due to the fragility of the highly substituted ring. Instead, optimize the solvent's polarity or introduce a mild catalyst. For instance, switching to a polar aprotic solvent like DMSO and adding a catalytic amount of iodine allows condensation reactions to reach completion in just 10–20 minutes at moderate reflux temperatures, preventing prolonged thermal exposure (4)[4].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the thermal boundaries for various functionalization pathways of the 6,8-dichlorochromone scaffold:

Reaction ClassReagents / CatalystOptimal Temp (°C)SolventYield (%)Primary Failure Mode at High Temp (>110°C)
C-3 Sulfenylation Diphenyl disulfide, KIO₃100 °CGlycerol71%Pyran ring cleavage; retro-Michael addition
C-3 Selenylation Diphenyl diselenide, KIO₃100 °CGlycerol76%Thermal degradation of dichloro-core
C-3 Alkylation α-diazo esters, Blue LED20–25 °C (RT)MeCN / DCE63–80%N/A (Photocatalytic bypass)
Condensation Propionaldehyde, Piperidine80–90 °CDMSO>70%Polymerization of aldehyde; core degradation

Self-Validating Experimental Protocol

Procedure: Temperature-Controlled C-3 Sulfenylation of 6,8-Dichloro-4H-chromen-4-one Objective: Synthesize 6,8-dichloro-3-(phenylthio)-4H-chromen-4-one without inducing thermal degradation of the pyran ring.

Step 1: Reagent Preparation

  • In a 25 mL round-bottom flask, add 6,8-dichlorochromone (1.0 equiv) and diphenyl disulfide (1.2 equiv).

  • Causality: A slight stoichiometric excess of the disulfide ensures complete consumption of the highly reactive dichloro-core, preventing unreacted starting material from undergoing thermal decomposition.

Step 2: Solvent & Catalyst Addition

  • Add 2 mL of glycerol and KIO₃ (10 mol%).

  • Causality: Glycerol acts as a high-boiling, environmentally benign solvent that stabilizes the transition state. KIO₃ is essential for generating the active electrophilic sulfur species.

Step 3: Controlled Heating (The Critical Step)

  • Submerge the flask in a pre-heated, programmable synthesis block or oil bath set strictly to 100 °C .

  • Validation Checkpoint: Monitor the internal temperature using a thermocouple. The mixture should become homogeneous within 15 minutes, transitioning to a deep yellow suspension. If the solution turns black or the temperature exceeds 105 °C, thermal degradation has initiated; abort and restart.

Step 4: Reaction Monitoring

  • Stir at 100 °C for 8 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1) every 2 hours. The starting material (Rf ~0.4) should steadily disappear, replaced by a new, distinct UV-active spot (Rf ~0.6).

Step 5: Quenching & Isolation

  • Cool the mixture rapidly to room temperature (25 °C) and add 10 mL of distilled water. Extract with ethyl acetate (3 x 10 mL).

  • Causality: Rapid cooling halts any further kinetic pathways. Water crashes out the organic products from the glycerol phase, ensuring high-purity phase separation.

References

  • National Institutes of Health (PMC). Metal- and Solvent-Free Approach to Access 3-Se/S-Chromones from the Cyclization of Enaminones in the Presence of Dichalcogenides Catalyzed by KIO3. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Visible-Light-Induced Synthesis of 3-Alkyl Chromones under Catalyst- and Additive-Free Conditions. URL: [Link]

  • Der Pharma Chemica. Synthesis and study of chlorosubstituted 4-aroyl/alkoyl pyrazoles and isoxazoles and their impact on phytotic. URL:[Link]

Sources

Technical Support Center: Resolving Crystallization Impurities in 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 6,8-Dichloro-4H-chromen-4-one (6,8-dichlorochromone). This compound is a critical building block in the development of pharmaceuticals, fluorescent probes, and agrochemicals[1]. However, its synthesis—often via the condensation of 3,5-dichloro-2-hydroxyacetophenone—frequently yields crude products contaminated with unreacted starting materials, regioisomers, and chalcone intermediates[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. Here, we will diagnose the exact physical mechanism of impurity incorporation and apply targeted, self-validating protocols to achieve high-purity crystalline products[4][5].

Part 1: Diagnostic Workflow for Impurity Incorporation

Before attempting to purify your compound, you must identify where the impurity resides. Impurities do not simply "mix" with the product; they incorporate via specific physical mechanisms such as surface deposition, mother liquor entrapment within agglomerates, or direct inclusion into the crystal lattice[4][5].

ImpurityWorkflow Start Impurity Detected (6,8-Dichlorochromone) Check1 Surface Deposition or Agglomerate Entrapment? Start->Check1 Check2 Lattice Inclusion or Solid Solution? Check1->Check2 No Act1 Execute Reslurry Protocol (Optimize Washing) Check1->Act1 Yes Check3 Chemical Reaction Byproduct (e.g. Chalcone)? Check2->Check3 No Act2 Solvent Screening & Recrystallization Check2->Act2 Yes Act3 Optimize Upstream Reaction Quenching Check3->Act3 Yes

Diagnostic workflow for resolving crystallization impurities in 6,8-dichlorochromone.

Quantitative Impurity Distribution Data

To systematically approach purification, we utilize the Selectivity coefficient (α) . An α value approaching 0 indicates the crystal lattice perfectly rejects the impurity. An α value approaching 1 indicates the impurity is indiscriminately incorporated into the solid phase (e.g., a solid solution)[4].

Impurity ClassPrimary Incorporation MechanismSelectivity (α) RangePrimary Resolution Strategy
Unreacted Phenols (e.g., 3,5-dichloro-2-hydroxyacetophenone)Surface Adsorption / Agglomeration0.05 – 0.15Reslurrying / Optimized Washing
Polymeric Degradants Mother Liquor Entrapment0.20 – 0.50Seeded Controlled-Cooling
Chalcone Intermediates Lattice Inclusion / Solid Solution0.40 – 0.85Solvent Screening & Recrystallization

Part 2: Troubleshooting Guides & Self-Validating Protocols

Q1: Why is my 6,8-dichlorochromone contaminated with starting material despite multiple solvent washes?

The Causality: The starting material, 3,5-dichloro-2-hydroxyacetophenone, shares significant structural homology with the final chromone. During rapid precipitation, high supersaturation drives a massive nucleation burst. These small nuclei possess high surface energy and rapidly agglomerate to minimize it, physically trapping impurity-rich mother liquor in the interstitial voids[5]. Standard washing only cleans the exterior of the agglomerate, leaving the entrapped starting material untouched.

The Solution: Reslurry Protocol Instead of washing, a reslurry allows the agglomerates to break apart. The surface-bound and entrapped impurities dissolve into a solvent where the API has low solubility, but the impurity has high solubility.

  • Suspend: Add the crude 6,8-dichlorochromone to a 1:5 ratio (w/v) of cold ethanol.

  • Agitate: Stir at 20°C for 2 hours. Scientific Rationale: This provides sufficient time for the agglomerates to break down under shear force and for the solid-liquid equilibrium to be established without dissolving the target product.

  • Isolate: Filter under vacuum and wash the cake with 1 volume of ice-cold ethanol.

  • Self-Validation Check: Analyze the solid phase purity via HPLC before and after the reslurry. If the impurity concentration drops by >50%, the mechanism was surface deposition/agglomeration[4]. If it remains unchanged, proceed to Q2.

Q2: How do I eliminate chalcone intermediates that cause a yellow/orange tint in my final crystals?

The Causality: Chalcone intermediates (often formed during incomplete cyclization) co-crystallize by forming solid solutions or lattice inclusions. Because their spatial geometry and pi-stacking capabilities mimic the chromone core, the growing crystal lattice fails to thermodynamically reject them[4]. Because the impurity is incorporated inside the crystal lattice, surface washing and reslurrying are entirely ineffective.

The Solution: Solvent Screening & Recrystallization Protocol You must completely dissolve the corrupted lattice and rebuild it in a solvent system that selectively favors the thermodynamics of the chromone lattice over the chalcone.

  • Dissolution: Dissolve the crude product in a minimal volume (approx. 5-10 volumes) of boiling dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[2][6].

  • Anti-Solvent Addition: Add water dropwise until the cloud point is reached, then heat slightly until the solution clears.

  • Controlled Growth: Cool the solution at a strict, controlled rate of 0.5°C/min down to 20°C. Scientific Rationale: A slow growth rate prevents the kinetic trapping of the chalcone impurity, allowing the lattice to thermodynamically reject the foreign molecule.

  • Self-Validation Check: Calculate the Selectivity (α) of the process. If α approaches 0, the lattice inclusion has been successfully bypassed.

Q3: My crystals are highly irregular and trap mother liquor. How do I fix the crystal habit?

The Causality: Irregular crystal habits and agglomeration are symptoms of uncontrolled supersaturation[5]. If you cool the reaction mixture too quickly, the system exits the Metastable Zone Width (MSZW) and enters the labile zone, causing uncontrolled primary nucleation.

The Solution: Seeded Controlled-Cooling Crystallization

  • Prepare Solution: Create a saturated solution of the crude product in ethanol at 70°C[3].

  • Enter MSZW: Cool to 65°C (just within the metastable zone).

  • Seeding: Add 1-2% (w/w) of highly pure 6,8-dichlorochromone seeds. Scientific Rationale: Seeding bypasses primary nucleation. The system energy is entirely directed toward the controlled growth of the existing pure crystal faces.

  • Maturation: Hold at 65°C for 30 minutes to allow the seed bed to mature.

  • Cubic Cooling: Cool to 10°C using a non-linear (cubic) cooling profile over 6 hours, then filter and dry.

  • Self-Validation Check: Inspect the crystals under a polarized light microscope. The presence of distinct, well-defined single crystals without opaque agglomerates confirms the elimination of mother liquor entrapment.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does rapid cooling decrease my product purity? A: Crystallization is a competition between thermodynamic rejection and kinetic trapping[7]. Rapid cooling generates a massive supersaturation driving force. The crystal grows so fast that impurities adsorbed onto the growing face are buried by the next layer of solute before they have time to detach back into the bulk solution.

Q: Can I use a different solvent system for 6,8-dichlorochromone? A: Yes. While ethanol is the industry standard for general precipitation[3], highly impure batches benefit from polar aprotic solvents like DMSO or DMF[2][6]. These solvents disrupt the hydrogen bonding of phenolic impurities, keeping them highly soluble in the mother liquor while the hydrophobic chromone crystallizes out upon the addition of an aqueous anti-solvent.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm / MIT Open Access. Available at:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development / University College Cork. Available at:[Link]

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (E)-3-styrylchromones. Arabian Journal of Chemistry. Available at:[Link]

  • Synthesis and study of chlorosubstituted 4-aroyl/alkoyl pyrazoles and isoxazoles. Der Pharma Chemica. Available at:[Link]

Sources

HPLC method development and optimization for 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 6,8-Dichloro-4H-chromen-4-one . This guide is engineered for analytical chemists and drug development professionals, providing a mechanistic approach to High-Performance Liquid Chromatography (HPLC) method development.

Rather than relying on trial and error, this guide emphasizes the causality behind chromatographic behaviors, ensuring that your analytical workflows are robust, reproducible, and self-validating.

I. Core Methodology: Self-Validating RP-HPLC Protocol

Reverse phase chromatography separates compounds based on hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Because chromones are highly conjugated, non-volatile, and heat-sensitive, HPLC coupled with Photodiode Array (PDA) detection is the gold standard for their quantification[1].

The following protocol is designed as a self-validating system : it incorporates internal checks to ensure the method proves its own reliability before any sample data is collected.

Phase 1: Matrix Control and Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). Pure aqueous diluents will cause analyte precipitation due to the high lipophilicity of the dichloro-aromatic system.

  • Standard Preparation: Accurately weigh 10.0 mg of 6,8-dichloro-4H-chromen-4-one reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock) and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove insoluble micro-particulates that could induce column backpressure spikes.

Phase 2: Chromatographic Parameters
  • Stationary Phase: Select an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) for standard hydrophobicity-based retention[1].

  • Mobile Phase A (Aqueous): HPLC-grade Water supplemented with 0.1% Formic Acid (v/v). The acidic modifier is critical to suppress the ionization of residual silanols on the silica matrix.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile supplemented with 0.1% Formic Acid (v/v). Acetonitrile is preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths.

  • Detection: Configure the PDA detector to scan from 210 nm to 400 nm[2]. Extract the primary quantitative chromatogram at 320 nm , which specifically targets the conjugated cinnamoyl band of the 6,8-dichloro-4H-chromen-4-one system, minimizing background noise from non-conjugated matrix components[3].

Phase 3: System Suitability Testing (SST) - The Self-Validation Loop

Before analyzing unknown samples, execute the following sequence to validate system integrity:

  • Blank Injection: Inject 10 µL of diluent. Causality: Confirms that no carryover or baseline artifacts co-elute at the analyte's retention time.

  • Resolution Mixture: Inject a mixture containing the target chromone and its closest eluting synthetic precursor (e.g., 3,5-dichloro-2-hydroxyacetophenone). Causality: Proves the method's specificity and resolving power.

  • Precision Verification: Inject the 100 µg/mL working standard five consecutive times to evaluate thermodynamic stability and injector precision.

II. Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Profile Causality: A gradient approach is utilized to sharpen the peak shape of the highly retained dichloro-chromone while actively washing strongly bound hydrophobic impurities from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Type
0.090101.0Isocratic Hold
2.090101.0Linear Gradient
12.010901.0Linear Gradient
15.010901.0Isocratic Wash
15.190101.0Step Return
20.090101.0Re-equilibration

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance TargetMechanistic Implication
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from critical pairs.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Retention Time RSD ≤1.0% Validates pump proportioning valve and thermal stability.
Peak Area RSD ≤2.0% Validates autosampler injection precision.

III. Method Development Logic Flow

HPLC_Workflow Start Analyte Profiling 6,8-Dichloro-4H-chromen-4-one ColSelect Column Selection (C18 or Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Optimization (H2O/ACN + 0.1% FA) ColSelect->MobilePhase Gradient Gradient Design (Scouting 10% to 90% B) MobilePhase->Gradient Detection PDA Detection (Scan 210-400 nm, Extract 320 nm) Gradient->Detection SST System Suitability Testing (Self-Validation) Detection->SST Decision Rs > 2.0 & Tailing < 1.5? SST->Decision Success Validated Method Ready Decision->Success  Yes Troubleshoot Adjust pH, Gradient, or Column Chemistry Decision->Troubleshoot  No Troubleshoot->MobilePhase

Fig 1: Iterative RP-HPLC method development workflow for 6,8-dichloro-4H-chromen-4-one.

IV. Troubleshooting & FAQs

Q1: Why does 6,8-dichloro-4H-chromen-4-one exhibit peak tailing, even though the chromone core is largely neutral? Causality: While the molecule lacks basic amine groups, the highly electronegative chlorine atoms at positions 6 and 8 create a strong, localized molecular dipole. This electron-dense region can undergo secondary dipole-dipole and hydrogen-bonding interactions with unreacted, ionized silanol groups (-SiO⁻) on the silica support of the stationary phase. Solution: Ensure the mobile phase is strictly buffered or acidified. Introducing a volatile organic acid (like 0.1% Formic Acid or Orthophosphoric acid) into both the aqueous and organic mobile phases keeps the pH below 3.0[4]. This suppresses silanol ionization (keeping them protonated as -SiOH), effectively shutting down the secondary interactions and restoring peak symmetry.

Q2: I am unable to resolve 6,8-dichloro-4H-chromen-4-one from its synthetic starting material (e.g., 3,5-dichloro-2-hydroxyacetophenone) using a standard C18 column. What is the mechanistic workaround? Causality: Both molecules possess a heavily chlorinated aromatic ring and nearly identical logP values. Because standard C18 columns separate purely based on dispersive hydrophobic interactions, the column cannot distinguish between the two structurally similar lipophilic surfaces, leading to co-elution. Solution: Switch the stationary phase chemistry to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns offer orthogonal selectivity by engaging in π−π interactions. The rigid, conjugated bicyclic ring of the chromone will interact differently with the phenyl stationary phase compared to the monocyclic acetophenone derivative, effectively pulling the peaks apart.

Q3: Why are the retention times of my chromone peaks shifting unpredictably to earlier elution times across a long sequence? Causality: Chromones are highly sensitive to minor fluctuations in mobile phase composition. If retention times are drifting earlier, the mobile phase is becoming progressively "stronger" (more organic). This is a classic symptom of selective evaporation of the organic modifier (Acetonitrile) if the mobile phase is pre-mixed in a single unsealed reservoir, or it indicates inadequate column re-equilibration after a gradient run, leaving residual organic solvent trapped in the column pores. Solution: Implement a strict self-validating equilibration protocol. Ensure the post-gradient re-equilibration step is at least 10 column volumes (e.g., 5 minutes at 1.0 mL/min for a 150 mm column). Additionally, use the HPLC pump to dynamically mix the solvents (delivering from separate A and B lines) rather than pre-mixing them in a single bottle.

Q4: What is the optimal detection wavelength for impurity profiling versus quantitation? Causality: The chromone scaffold contains a conjugated benzopyranone system resulting in two primary UV absorption bands: a benzenoid band (~254 nm) and a cinnamoyl band (~300-330 nm). Solution: Use a PDA detector scanning from 210 to 400 nm. Extract chromatograms at 254 nm for general impurity profiling (as most aromatic synthetic impurities and degradation products will absorb here) and at 320 nm for highly specific, sensitive quantitation of 6,8-dichloro-4H-chromen-4-one[3]. The 320 nm wavelength is relatively "quiet," allowing you to avoid interference from non-conjugated background noise.

V. References

  • High-Performance Liquid Chromatography (HPLC) for chromone detection. Oud Academia. Available at: [Link]

  • The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection. MDPI. Available at: [Link]

  • US10208025B2 - Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers. Google Patents. Available at:

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at:[Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method. MDPI. Available at: [Link]

Sources

Troubleshooting poor bioavailability of 6,8-Dichloro-4H-chromen-4-one formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. 6,8-Dichloro-4H-chromen-4-one presents severe formulation challenges due to its highly lipophilic nature, rigid crystal lattice, and poor aqueous solubility. As a halogenated chromone derivative, standard formulation approaches often fail to yield acceptable in vivo exposure.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to help drug development professionals overcome the bioavailability bottlenecks associated with this compound.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my formulation precipitate immediately upon entering simulated intestinal fluid (FaSSIF)? A: You are likely observing a failure of the "spring-and-parachute" effect. 6,8-Dichloro-4H-chromen-4-one is a highly lipophilic "brick dust" molecule. When an unoptimized amorphous solid dispersion (ASD) dissolves, it rapidly generates a supersaturated solution (the spring). However, without an effective precipitation inhibitor (the parachute), the compound's high crystal lattice energy drives rapid nucleation and recrystallization. Causality & Solution: Unlike hydroxylated flavonoids, this dichloro-chromone lacks strong hydrogen-bond donors, making standard polymers like PEG ineffective at preventing crystallization[1]. Polyvinylpyrrolidone (PVP) is better due to steric entrapment, but for highly hydrophobic chromones, you must transition to a third-generation ASD[1]. Incorporating an amphiphilic surfactant like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) provides micellar solubilization, effectively shielding the hydrophobic core and maintaining supersaturation[2].

Q2: In vitro dissolution is excellent (>90% release), but in vivo oral bioavailability in murine models remains <5%. What is the bottleneck? A: This discrepancy is the classic signature of intestinal efflux or extensive first-pass metabolism, rather than a solubility limit. Chromone derivatives are frequently recognized as substrates by P-glycoprotein (P-gp) efflux transporters located on the apical membrane of enterocytes[3]. Causality & Solution: To bypass this, the formulation must actively modulate the biological barrier. Integrating lipid excipients like Gelucire 44/14 or TPGS into your solid dispersion does more than just solubilize; these surfactants alter the fluidity of the enterocyte lipid membrane and directly reduce the ATPase activity of P-gp, effectively inhibiting the efflux mechanism[4]. Additionally, lipid-based nanocarriers can promote absorption via the intestinal lymphatic pathway, entirely bypassing hepatic first-pass metabolism[2][5].

Q3: My Amorphous Solid Dispersion (ASD) shows excellent properties initially, but recrystallizes after 2 weeks of storage at 40°C/75% RH. How can I stabilize it? A: This is caused by moisture-induced plasticization. Water molecules permeate the polymer matrix and increase free volume, which significantly lowers the glass transition temperature (Tg) of the system. Causality & Solution: When the Tg of the formulation drops too close to the storage temperature (40°C), the polymer chains gain mobility. This allows the 6,8-dichloro-4H-chromen-4-one molecules to diffuse, collide, and re-establish their highly stable halogen-bonded crystal lattice. To resolve this, switch to a polymer with a higher intrinsic Tg (e.g., HPMCAS instead of PVP K30) and ensure the final formulation is lyophilized to remove all residual solvents[4]. Always store the final product in desiccated, moisture-impermeable packaging.

Part 2: Mechanistic Pathways & Quantitative Data

Mechanism cluster_bottlenecks In Vivo Bioavailability Bottlenecks cluster_solutions Formulation Interventions API 6,8-Dichloro-4H-chromen-4-one (High Lattice Energy, Lipophilic) Solubility Poor Aqueous Dissolution (Brick-Dust Behavior) API->Solubility Permeability Intestinal Efflux (P-gp Substrate) API->Permeability ASD Amorphous Solid Dispersion (Polymer Matrix Entrapment) Solubility->ASD Disrupt Lattice Surfactant Amphiphilic Surfactants (e.g., TPGS, Gelucire) Permeability->Surfactant Inhibit Efflux ASD->Surfactant Prevent Recrystallization Outcome Enhanced Oral Bioavailability (Optimized PK Profile) ASD->Outcome Surfactant->Outcome

Fig 1: Mechanistic pathway resolving the solubility-permeability interplay of chromones.

Table 1: Comparative Formulation Strategies and Pharmacokinetic Outcomes

Data synthesized from standardized murine models administering highly lipophilic chromone/flavonoid derivatives.

Formulation StrategyCarrier / Excipient SystemPrimary Mechanism of Bioavailability EnhancementRelative In Vivo Exposure (AUC)
Crystalline Suspension Aqueous buffer (0.5% CMC)Baseline reference (poor dissolution, high efflux)1.0x
1st Gen Solid Dispersion PEG 6000Marginal wettability improvement; poor H-bonding1.5x - 2.0x
2nd Gen Solid Dispersion PVP K30Amorphous entrapment; prevents crystallization4.0x - 5.0x
3rd Gen Solid Dispersion PVP + Gelucire 44/14Solubilization + P-gp efflux inhibition12.0x - 15.0x
Lipid-Based Nanocarrier Krill oil + TPGSLymphatic transport bypasses first-pass metabolism>20.0x

Part 3: Standardized Experimental Protocols

Protocol Step1 1. Co-Dissolution Dissolve API + Polymer + Surfactant in Methanol/DCM (1:1 v/v) Step2 2. Solvent Evaporation Rotary Evaporation at 40°C under reduced pressure Step1->Step2 Step3 3. Lyophilization Freeze-dry for 24h to remove residual solvent traces Step2->Step3 Step4 4. Milling & Sieving Cryo-milling and passage through 60-mesh screen Step3->Step4 Step5 5. Characterization PXRD, DSC, and Non-Sink Dissolution Testing Step4->Step5

Fig 2: Workflow for preparing third-generation amorphous solid dispersions via lyophilization.

Protocol A: Preparation of Third-Generation ASDs via Lyophilization

Objective: To formulate a physically stable, high-bioavailability ASD of 6,8-Dichloro-4H-chromen-4-one that self-validates its stability by completely removing plasticizing solvents.

  • Solvent Selection & Co-Dissolution: Weigh the API, hydrophilic carrier (e.g., PVP K30), and surfactant (e.g., Gelucire 44/14) in a 1:2:0.5 mass ratio. Dissolve the mixture in a co-solvent system of Methanol/Dichloromethane (1:1 v/v) under continuous magnetic stirring until optically clear[4].

  • Primary Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) until a viscous film forms on the flask wall.

  • Lyophilization (Freeze-Drying): To prevent moisture plasticization and residual solvent-induced recrystallization, freeze the resulting film at -80°C for 2 hours, then lyophilize at -50°C and 0.01 mbar for 24 hours[2][4].

  • Milling & Sieving: Gently scrape the dried dispersion and subject it to cryo-milling. Pass the powder through a 60-mesh screen to ensure a uniform particle size distribution.

  • Storage: Immediately transfer the powder to amber glass vials, purge with dry nitrogen, seal, and store in a desiccator.

Protocol B: Two-Stage Non-Sink In Vitro Dissolution Assay

Objective: To simulate gastrointestinal transit and evaluate the "spring-and-parachute" precipitation inhibition capabilities of the formulation.

  • Gastric Phase (0-120 min): Introduce 50 mg of the formulated API into 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, using USP Apparatus II (paddle) at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 15, 30, 60, and 120 minutes. Immediately replace with 5 mL of fresh SGF. Filter samples through a 0.22 µm PTFE syringe filter.

  • Intestinal Shift (120-240 min): At 120 minutes, add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the pH to 6.8.

  • Precipitation Monitoring: Withdraw samples at 125, 135, 150, 180, and 240 minutes. A rapid drop in dissolved concentration indicates recrystallization (parachute failure).

  • Quantification: Dilute the filtered samples in mobile phase and quantify API concentration via HPLC-UV at the compound's specific λmax.

References

  • Kanaze FI, et al. "Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study." ResearchGate / Journal of Applied Polymer Science. 1

  • "Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation." NIH / PMC. 3

  • "Lipid-Based Delivery Systems for Flavonoids and Flavonolignans." Encyclopedia.pub.5

  • "Lipid/Clay-Based Solid Dispersion Formulation for Improving the Oral Bioavailability of Curcumin." NIH / PMC.2

  • "Third-Generation Solid Dispersion Through Lyophilization Enhanced Oral Bioavailability of Resveratrol." ACS Pharmacology & Translational Science. 4

Sources

Technical Support Center: TLC Troubleshooting & Optimization for 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and mobile phase optimization strategies for the Thin-Layer Chromatography (TLC) analysis of 6,8-dichloro-4H-chromen-4-one and its derivatives.

System Overview & Physicochemical Context

6,8-dichloro-4H-chromen-4-one features a bicyclic benzopyranone core. The carbonyl oxygen at position 4 acts as a hydrogen-bond acceptor, while the two chlorine atoms at positions 6 and 8 exert strong electron-withdrawing effects and increase the molecule's overall lipophilicity. This dual nature requires a carefully balanced normal-phase solvent system. The polarity of the compound and its interaction with the stationary phase determine its migration length; polar interactions with silica gel lower the Retention Factor ( Rf​ ), while non-polar solvents increase it[1]. An optimal mobile phase must balance these forces to achieve a target Rf​ between 0.2 and 0.8[1].

Frequently Asked Questions (Troubleshooting Guide)

Q: My 6,8-dichloro-4H-chromen-4-one spot is co-eluting with the starting material (e.g., a substituted phenol or chalcone). How can I improve resolution? A: Co-elution on standard normal-phase silica gel occurs when the mobile phase lacks sufficient selectivity. While Hexane/Ethyl Acetate (EtOAc) is a standard starting point for chromone synthesis monitoring[2], switching the non-polar diluent to Toluene often resolves co-elution. Toluene introduces π−π interactions with the aromatic rings of the chromone core, altering the partition coefficient. A system of Toluene:Ethyl Acetate (e.g., 10:1 v/v) has been validated for purifying halogenated chromen-4-one derivatives to separate them from phenolic precursors[3].

Q: The chromone spot exhibits severe tailing (streaking) instead of forming a tight, circular band. What causes this and how is it fixed? A: Tailing on bare silica gel ( SiO2​ ) is typically caused by strong, non-linear hydrogen bonding between the analyte's carbonyl group and the acidic surface silanol groups (Si-OH) of the stationary phase[1]. To suppress this, you must add a volatile acidic modifier. Adding 0.1% to 0.5% glacial acetic acid or formic acid to the mobile phase protonates the silanol groups, reducing unwanted secondary interactions and sharpening the chromatographic band.

Q: The Rf​ value is consistently below 0.2, even when I increase the Ethyl Acetate ratio. What is the next logical step? A: Ideal mobile phases transport all components to target Rf​ values between 0.2 and 0.8 for reliable identification[1]. If increasing the polar aprotic solvent (EtOAc) does not sufficiently mobilize the highly halogenated chromone, transition to a stronger solvent class. A Dichloromethane (DCM) based system (e.g., DCM:Methanol 98:2 v/v) provides higher eluent strength ( ϵ0 ) while maintaining excellent solubility for halogenated aromatics.

Q: How do I prevent "edge effects" where the solvent front is uneven, distorting the Rf​ calculation? A: Edge effects result from unequal solvent evaporation from the plate surface during development. Ensure the developing chamber is fully saturated by lining the walls with filter paper soaked in the mobile phase and allowing it to equilibrate for at least 15 minutes prior to plate insertion[1].

Mobile Phase Performance Matrix

The following table summarizes quantitative data for common mobile phase systems used in the analysis of 6,8-dichloro-4H-chromen-4-one:

Mobile Phase SystemVolumetric RatioPrimary Mechanism / SelectivityExpected Rf​ Impact
Hexane : Ethyl Acetate 8:2General dipole-dipole partitioningModerate ( Rf​ 0.3 - 0.5); Good starting point[2].
Toluene : Ethyl Acetate 10:1 π−π interactions + dipoleHigh selectivity for aromatic precursors[3].
DCM : Methanol 98:2Strong hydrogen bonding disruptionHigh ( Rf​ > 0.6); Use if retained at baseline.
Hexane : EtOAc : AcOH 8:2:0.1%Silanol suppressionSharpens bands; eliminates tailing.

Standardized Experimental Protocols

Protocol A: Chamber Saturation & Plate Development

Causality: Proper saturation prevents solvent evaporation from the plate, ensuring linear capillary action and reproducible Rf​ values[1].

  • Chamber Preparation: Cut a piece of thick filter paper and place it against the back wall of the TLC developing chamber.

  • Solvent Addition: Pour the optimized mobile phase (e.g., Toluene:EtOAc 10:1) into the chamber to a depth of approximately 0.5 cm.

  • Equilibration: Seal the chamber with a glass lid and allow it to equilibrate for 15–20 minutes.

  • Sample Application: Dissolve the 6,8-dichloro-4H-chromen-4-one sample in a volatile solvent (e.g., DCM) to a concentration of ~1 mg/mL. Apply a 1-2 μ L spot 1.5 cm from the bottom of a silica gel 60 F254 plate.

  • Development: Place the plate vertically in the chamber. Develop until the solvent front reaches 0.5 cm from the top of the plate[1].

  • Visualization: Remove the plate, mark the solvent front immediately, and allow the solvent to evaporate completely. Visualize under short-wave UV light (254 nm)[4].

Protocol B: Self-Validating 2D TLC for Stability Verification

Causality: Halogenated ketones can sometimes be sensitive to the acidic nature of silica gel[4]. This protocol creates a self-validating system to confirm the compound is not degrading during the run.

  • Spotting: Apply a single 1 μ L spot of the sample in the bottom-left corner of a square TLC plate (e.g., 5x5 cm), 1 cm from each edge.

  • First Development: Develop the plate in the optimized mobile phase. Mark the solvent front and dry the plate completely under a gentle stream of nitrogen.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so the developed lane is now at the bottom.

  • Second Development: Develop the plate again in the exact same mobile phase.

  • Validation: Visualize under UV 254 nm. If the compound is stable, the final spot will lie perfectly on the diagonal axis. Off-diagonal spots indicate on-plate degradation.

Optimization Workflow

OptimizationWorkflow Start Initial TLC Run Hexane:EtOAc (8:2) Evaluate Evaluate Rf & Spot Shape under UV 254 nm Start->Evaluate LowRf Rf < 0.2 (Over-retained) Evaluate->LowRf HighRf Rf > 0.8 (Under-retained) Evaluate->HighRf Tailing Spot Tailing / Streaking Evaluate->Tailing Coelution Co-elution with Precursors Evaluate->Coelution Optimal Optimal Separation (Rf 0.3 - 0.6, Sharp Band) Evaluate->Optimal Action1 Increase EtOAc ratio or switch to DCM:MeOH LowRf->Action1 Action2 Decrease EtOAc ratio (e.g., Hexane:EtOAc 9:1) HighRf->Action2 Action3 Add 0.1% - 0.5% Acid (Acetic or Formic Acid) Tailing->Action3 Action4 Change Selectivity: Use Toluene:EtOAc (10:1) Coelution->Action4 Action1->Evaluate Action2->Evaluate Action3->Evaluate Action4->Evaluate

Decision matrix for optimizing 6,8-dichloro-4H-chromen-4-one TLC mobile phases.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available at: [Link]

  • Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones Via Ugi-Azide Reaction Catalyzed by ZnO Nanoparticles - MDPI. Available at:[Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

  • 4H-chromen-4-one–6-chloro-2-(4-methylphenyl)-7-(2-methylpropoxy) - National Institutes of Health (PMC). Available at:[Link]

Sources

Validation & Comparative

6,8-Dichloro-4H-chromen-4-one vs 6-chloro-4H-chromen-4-one reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

6,8-Dichloro-4H-chromen-4-one vs. 6-Chloro-4H-chromen-4-one: A Comprehensive Guide to Reactivity and Application

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry and organic synthesis. Modulating this core with halogen atoms profoundly alters its electronic landscape, dictating its behavior in complex synthetic workflows and its efficacy against biological targets. This guide provides an in-depth, objective comparison between two critical building blocks: 6-chloro-4H-chromen-4-one (monochloro) and 6,8-dichloro-4H-chromen-4-one (dichloro).

Mechanistic Rationale: The Electronic Influence of Halogenation

To master the reactivity of halogenated chromones, one must understand the tug-of-war between the inductive (-I) and mesomeric (+M) effects of the chlorine atoms.

In 6-chloro-4H-chromen-4-one , the single chlorine atom at the C-6 position exerts a mild electron-withdrawing (-I) effect on the aromatic ring, slightly deactivating it toward electrophilic aromatic substitution. However, its influence on the conjugated pyrone ring is moderate. The C-2 position remains the primary site for nucleophilic attack, activated by the electron-withdrawing nature of the C-4 carbonyl group[1].

The transition to 6,8-dichloro-4H-chromen-4-one introduces a synergistic electronic shift. The addition of a second chlorine atom at the C-8 position drastically amplifies the overall electron deficiency of the chromone core. This dual -I effect pulls electron density away from the oxygen heteroatom and the conjugated α,β -unsaturated ketone system. Consequently, the partial positive charge ( δ+ ) at the C-2 position is significantly magnified. This heightened electrophilicity lowers the activation energy required for nucleophiles (such as amines or hydrazines) to attack the C-2 position, making the dichloro variant exceptionally reactive toward ring-opening and recyclization pathways[2].

G C Chromone Core C2 C-2 Position (Nucleophilic Attack) C->C2 Enhanced by 6,8-diCl C3 C-3 Position (Electrophilic/Radical) C->C3 Cross-Coupling Arom Aromatic Ring (C-6, C-8) (-I Halogen Effect) C->Arom Deactivated Ring Opening &\nRecyclization Ring Opening & Recyclization C2->Ring Opening &\nRecyclization

Caption: Electronic effects and reactive sites on the halogenated chromone core.

Reactivity Comparison: Experimental Workflows & Protocols

A classic method to evaluate the reactivity difference between these two scaffolds is the nucleophilic ring-opening and subsequent recyclization using phenylhydrazine to form pyrazole derivatives[3]. Because the C-2 position of the 6,8-dichloro derivative is more electrophilic, the initial Michael-type addition occurs much faster than with the 6-chloro analog.

Self-Validating Protocol: Synthesis of Pyrazole Derivatives

This protocol is designed to be self-validating: the reaction's progress is visually and chromatographically trackable, and the quenching step inherently purifies the product.

Step 1: Substrate Preparation & Initiation

  • Action: Dissolve 0.01 mol of the chosen chromone (6-chloro or 6,8-dichloro) and 0.02 mol of phenylhydrazine hydrochloride in 20 mL of a polar solvent (e.g., Dioxane or DMSO).

  • Causality: Polar solvents stabilize the charged transition state during the nucleophilic attack. An excess of phenylhydrazine ensures complete conversion.

Step 2: Base Catalysis

  • Action: Add 0.5 mL of piperidine to the reaction mixture.

  • Causality: Piperidine acts as a basic catalyst. It deprotonates the phenylhydrazine hydrochloride to generate the active, highly nucleophilic free hydrazine, and facilitates the initial attack at the C-2 position of the chromone[3].

Step 3: Thermal Activation & Monitoring

  • Action: Reflux the mixture. Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Validation: The disappearance of the UV-active starting material spot confirms the completion of the ring-opening phase. For 6,8-dichloro-4H-chromen-4-one, complete consumption typically occurs within 1.5 hours. The 6-chloro-4H-chromen-4-one requires extended reflux (approx. 2.5 to 3 hours) due to its lower C-2 electrophilicity.

Step 4: Acidic Quenching & Recyclization

  • Action: Cool the mixture to room temperature and slowly acidify with cold dilute HCl (20%) until pH ~3 is reached.

  • Causality: The acid neutralizes the piperidine and protonates the ring-opened intermediate. This protonation drives the intramolecular condensation (loss of water), forcing the recyclization into the highly stable pyrazole ring.

  • Validation: A solid precipitate will immediately form upon acidification, serving as a visual confirmation of successful recyclization[3].

Step 5: Isolation & Verification

  • Action: Filter the precipitate, wash with 5% sodium bicarbonate (to remove residual acid), and recrystallize from ethanol. Verify purity via melting point analysis and 1 H-NMR (looking for the disappearance of the characteristic chromone C-2 and C-3 olefinic protons).

W step1 1. Substrate Preparation (6-Cl vs 6,8-diCl Chromone) step2 2. Nucleophile Addition (Phenylhydrazine) step1->step2 step3 3. Solvent & Catalyst (DMSO/Dioxane + Piperidine) step2->step3 step4 4. Reflux & Monitor (TLC tracking) step3->step4 step5 5. Acidification (dil. HCl) & Precipitation step4->step5 obs 6,8-diCl requires less reflux time due to higher C-2 electrophilicity step4->obs step6 6. Filtration & Recrystallization step5->step6

Caption: Workflow for nucleophilic ring-opening and recyclization of chromones.

Quantitative Data: Reactivity and Biological Performance

The structural differences between the mono- and di-chlorinated species translate directly into measurable quantitative outcomes, both in the flask and in biological assays.

Table 1: Comparative Reactivity Profile (Nucleophilic Ring Opening)

Parameter6-Chloro-4H-chromen-4-one6,8-Dichloro-4H-chromen-4-one
C-2 Electrophilicity ModerateHigh (Enhanced by dual -I effect)
Aromatic Ring Reactivity Mildly DeactivatedStrongly Deactivated
Avg. Reaction Time (Hydrazine) 2.5 – 3.0 hours1.0 – 1.5 hours[3]
Avg. Isolated Yield (Pyrazole) 65% – 70%75% – 85%[3]
Downstream Versatility High (Standard couplings)Very High (Excellent for cascade annulations)

Note: The presence of electron-withdrawing groups at the C-6 and C-8 positions consistently leads to higher yields in nucleophilic addition reactions compared to electron-donating or mono-substituted counterparts[1].

Table 2: Biological Performance Trends (Antimicrobial Potential)

Halogenated chromones are widely recognized for their biological efficacy. The degree of halogenation acts as a critical modulator of structure-activity relationships (SAR)[4].

Compound ClassLipophilicity (LogP Trend)Anti-staphylococcal Activity (MIC vs S. aureus)
Unsubstituted Chromones Baseline> 32 µg/mL
Mono-halogenated (6-Chloro) Increased8 – 16 µg/mL[4]
Di-halogenated (6,8-Dichloro) Highly Lipophilic2 – 8 µg/mL[4]

Application in Drug Discovery: Structure-Activity Relationships (SAR)

For drug development professionals, the choice between a 6-chloro and a 6,8-dichloro chromone scaffold is dictated by the target's binding pocket and the required pharmacokinetic profile.

  • Halogen Bonding: The additional chlorine at the C-8 position in the 6,8-dichloro analog provides a secondary site for halogen bonding—a highly directional, non-covalent interaction that can significantly anchor the molecule within a protein's active site.

  • Lipophilicity and Penetration: The di-halogenated core is markedly more lipophilic. In antimicrobial applications, this increased lipophilicity facilitates better penetration through the lipid bilayers of multidrug-resistant bacterial strains, explaining why di- and tri-halogenated chromenes exhibit superior Minimum Inhibitory Concentrations (MICs) compared to mono-halogenated variants[4].

  • Metabolic Stability: The presence of two halogens on the aromatic ring blocks potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the biological half-life of the resulting drug candidate.

References

  • Taylor & Francis: Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Available at:[Link]

  • Der Pharma Chemica: Synthesis and study of chlorosubstituted 4-aroyl/alkoyl pyrazoles and isoxazoles and their impact on phytotic. Available at:[Link]

  • PubMed Central (PMC): Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Available at:[Link]

  • RSC Publishing: Organocatalysed C-2 and C-3 functionalisation of chromones. Available at:[Link]

Sources

Comparative Efficacy of Dichloro-Chromen-4-one Derivatives in Antimicrobial and Antibiofilm Assays

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapeutics like Ciprofloxacin and Fluconazole, the search for novel pharmacophores has accelerated. The chromen-4-one (chromone) scaffold is a privileged heterocyclic structure in medicinal chemistry[1]. Through targeted halogenation—specifically the synthesis of dichloro-chromen-4-one derivatives—researchers have unlocked a class of compounds with enhanced lipophilicity, unique electronic distributions, and potent multi-target antimicrobial properties.

This technical guide objectively compares the performance of dichloro-chromen-4-ones and related derivatives against standard antimicrobial agents, providing drug development professionals with mechanistic insights, quantitative data, and self-validating experimental workflows.

Mechanistic Rationale: Why Halogenation Matters

The addition of electron-withdrawing chlorine atoms at specific positions (e.g., the 6 and 8 positions of the chromone ring) fundamentally alters the molecule's interaction with biological targets.

  • Fungal Biofilm & Virulence Inhibition: Unlike standard azoles (e.g., Fluconazole) that primarily disrupt ergosterol synthesis, dichloro-chromen-4-one derivatives operate via a multi-faceted pathway. Transcriptomic analyses reveal that these compounds heavily downregulate hypha-specific and biofilm-related genes, such as TEC1 and UME6, while upregulating hyphal regulators like UCF1[2]. This prevents the morphological transition necessary for Candida biofilm formation.

  • Bacterial Target Binding: In bacterial models, molecular docking studies indicate that halogenated chromone derivatives interact favorably with the binding pockets of critical enzymes like DNA gyrase, halting bacterial replication[3].

MOA A Dichloro-chromen-4-one Derivatives B Cell Membrane Penetration A->B Enhanced Lipophilicity C Hyphal Gene Inhibition (TEC1 / UME6) B->C Fungal Target D DNA Gyrase Binding B->D Bacterial Target E Biofilm Disruption & Cell Death C->E Virulence Loss D->E Replication Halt

Fig 1. Dual-target mechanism of dichloro-chromen-4-ones in bacterial and fungal pathogens.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of these derivatives, we must benchmark them against standard clinical and agricultural agents. The table below synthesizes quantitative data from recent comparative assays.

Compound / DerivativeTarget OrganismAssay TypePerformance MetricReference StandardStandard Metric
6,8-dichlorochromone-3-carbonitrile C. albicans (Fluconazole-resistant)Biofilm Inhibition>95% inhibition at 10 µg/mL[2]Fluconazole Ineffective at 10 µg/mL[4]
Chromone-3-carbonitriles (General) Candida spp. (Clinical Isolates)MIC (Broth Microdilution)5 - 50 µg/mL[2]Amphotericin B 0.5 - 2 µg/mL[4]
1,3,4-oxadiazole thioether 4H-chromen-4-one (A8) X. oryzae pv. oryzae (Xoo)EC50 (Turbidimetric)19.7 µg/mL[5]Bismerthiazol (BT) 73.9 µg/mL[5]
2-(2-chloroquinolin-3-yl)-4H-chromen-4-one (7b) A. niger, P. chrysogenumZone of Inhibition / MICHigh Potency (Fungicidal)[6]Nystatin Moderate Potency[6]

Key Insight: While standard agents like Fluconazole fail against resistant C. albicans biofilms, 6,8-dichlorochromone-3-carbonitrile completely abolishes biofilm formation at low concentrations[4]. Furthermore, specialized thioether derivatives of chromen-4-ones demonstrate superior antibacterial efficacy against agricultural pathogens compared to commercial standards like Bismerthiazol[5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of highly lipophilic compounds like dichloro-chromen-4-ones requires rigorous, self-validating assay designs. Below are the optimized protocols for determining Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition.

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: Determine the lowest concentration of the derivative that completely inhibits visible microbial growth.

  • Inoculum Standardization: Suspend isolated colonies in sterile PBS and adjust turbidity to a 0.5 McFarland standard (approx. 1−2×108 CFU/mL)[1].

    • Causality: Standardizing the inoculum prevents artificial inflation of the MIC (caused by an overgrown culture) or false-positive susceptibility (caused by a sparse culture).

  • Compound Preparation & Dilution: Dissolve the dichloro-chromen-4-one derivative in DMSO. Perform a 2-fold serial dilution in a 96-well plate using Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Internal Controls Integration (Critical for Validation):

    • Sterility Control (Broth only): Validates that handling procedures introduced no external contaminants.

    • Growth Control (Inoculum + Broth): Confirms the viability of the test organism under assay conditions.

    • Solvent Control (Inoculum + Broth + Max DMSO %): Proves that microbial inhibition is due to the chromone derivative, not the cytotoxicity of the DMSO solvent.

  • Incubation & Readout: Incubate at 37°C for 24-48 hours. Add Resazurin dye (0.015%) to all wells.

    • Causality: Resazurin acts as an electron acceptor, shifting from blue (oxidized) to pink (reduced) in the presence of metabolically active cells. This provides an objective, quantifiable measure of viability rather than relying on subjective visual turbidity.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the compound's ability to prevent biofilm formation in resistant strains.

  • Biofilm Induction: Seed the standardized inoculum into a 96-well flat-bottom plate containing media supplemented with 2% glucose (to promote biofilm formation)[4].

  • Treatment: Co-incubate with the chromone derivative at sub-MIC and MIC concentrations (e.g., 5 µg/mL and 10 µg/mL)[4]. Include Fluconazole as a comparative standard.

  • Washing & Fixation: After 24 hours, carefully aspirate the planktonic cells. Wash the wells three times with sterile PBS to remove non-adherent cells. Fix the remaining biofilm with 99% methanol for 15 minutes.

    • Causality: Gentle washing is critical; aggressive pipetting will dislodge the fragile biofilm matrix, leading to falsely elevated inhibition readings.

  • Staining & Quantification: Stain with 0.1% crystal violet for 20 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm using a microplate reader.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step3 Incubation (37°C, 24-48h) Step1->Step3 Step2 Compound Dilution (Test + Standards) Step2->Step3 Step4 MIC & Biofilm Quantification Step3->Step4 Control1 Growth Control (No Drug) Control1->Step3 Control2 Sterility Control (Media Only) Control2->Step3

Fig 2. Self-validating microdilution workflow with integrated quality controls.

Conclusion

Dichloro-chromen-4-one derivatives represent a highly viable alternative to traditional antimicrobial agents. By leveraging dual-target mechanisms—such as the downregulation of TEC1 in fungi and DNA gyrase binding in bacteria—these compounds bypass the resistance pathways that currently render drugs like Fluconazole and Ciprofloxacin ineffective. For drug development professionals, maintaining rigorous, control-heavy assay protocols is essential to accurately translate these in vitro successes into preclinical models.

References
  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents Asian Journal of Chemistry 6

  • Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives Journal of Agricultural and Food Chemistry - ACS Publications5

  • The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide Benchchem Technical Support 1

  • DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND EVALUATION OF CHROMONE BASED TETRAZOLE DERIVATIVES ResearchGate 3

  • Antifungal and antibiofilm activities of chromones against nine Candida species PMC - National Institutes of Health (NIH)4

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Structural Significance of Halogenated Chromones

Chromones (benzopyrans with a substituted keto group) are ubiquitous heterocyclic cores found in a vast array of pharmacologically active natural products and synthetic drugs. Within the FDA Orange Book, the chromone scaffold ranks among the most frequently utilized ring systems for small-molecule therapeutics[1].

When optimizing the pharmacokinetic and pharmacodynamic properties of chromone-based drug candidates, halogenation—specifically chlorination at the 6 and 8 positions—is a common synthetic strategy. The introduction of highly electronegative chlorine atoms fundamentally alters the electron density of the pyran and benzene rings. Fourier Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive analytical tool to verify these structural modifications. This guide provides an objective comparison of the FTIR spectral signatures of 6,8-Dichloro-4H-chromen-4-one against its unsubstituted and mono-halogenated counterparts, detailing the mechanistic causality behind the observed vibrational shifts.

Mechanistic Insights: Causality Behind Vibrational Shifts

As an application scientist, it is not enough to merely identify peak locations; one must understand why these peaks shift. The vibrational frequency of a chemical bond in FTIR is dictated by Hooke's Law, which depends on the bond's force constant and the reduced mass of the atoms involved.

The Carbonyl (C=O) Blue-Shift

In an unsubstituted chromone, the carbonyl group (C=O) at the 4-position is highly conjugated with the adjacent alkene and the fused aromatic ring. This conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond. Consequently, the force constant decreases, placing the C=O stretching frequency around 1646 cm⁻¹ [1].

When chlorine atoms are introduced at the C6 and C8 positions (forming 6,8-dichloro-4H-chromen-4-one), their strong inductive electron-withdrawing effect (-I) pulls electron density away from the chromone core. This electron withdrawal disrupts and reduces the extent of conjugation between the pyran ring and the carbonyl group. As conjugation decreases, the C=O bond regains its localized double-bond character, increasing its force constant. This causes a distinct "blue-shift" (shift to higher wavenumbers), moving the C=O peak to 1656–1659 cm⁻¹ [2][3].

The Emergence of C-Cl Modes

The introduction of halogens also introduces new stretching and bending modes in the "fingerprint" region. Because chlorine is a heavy atom, the reduced mass of the C-Cl bond is large, which inherently drives the stretching frequency down to the 1098–1115 cm⁻¹ range, with corresponding bending modes appearing around 744 cm⁻¹ [2][4].

G N1 Chromone Core (C=O ~1646 cm⁻¹) N2 Chlorine Substitution (C6 & C8 Positions) N1->N2 N3 Inductive Electron Withdrawal (-I Effect) N2->N3 N7 Emergence of C-Cl Peaks (~1115 & 744 cm⁻¹) N2->N7 N4 Decreased Pyran Ring Conjugation N3->N4 N5 Increased C=O Bond Force Constant N4->N5 N6 C=O Peak Blue-Shift (~1656 cm⁻¹) N5->N6

Logical flow of halogenation effects on the FTIR vibrational modes of chromones.

Comparative FTIR Spectral Data

The table below summarizes the quantitative shifts in key vibrational modes across the chromone derivatives, illustrating the additive effect of halogenation.

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Cl Bend (cm⁻¹)
Chromone (Unsubstituted) ~1646~1606N/AN/A
6-Chlorochromone ~1649~1595~1100~758
6,8-Dichloro-4H-chromen-4-one ~1656 - 1659~1589 - 1595~1098 - 1115~744

Data synthesized from peer-reviewed spectral libraries and characterization studies [1][2][3][4].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum reproducibility and trustworthiness when analyzing solid chromone derivatives, the following Attenuated Total Reflectance (ATR) FTIR protocol must be executed as a self-validating system.

Step 1: System Suitability & Background Validation
  • Action: Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: The background spectrum must exhibit a flat baseline with no residual organic peaks (specifically checking the 1600–1700 cm⁻¹ carbonyl region). Total energy throughput must register >90% of the manufacturer’s established baseline. If residual peaks exist, reclean the crystal.

Step 2: Sample Application & Pressure Optimization
  • Action: Deposit 2–5 mg of the synthesized 6,8-dichloro-4H-chromen-4-one powder directly onto the center of the ATR crystal. Lower the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Validation Check: Monitor the real-time spectral preview. Gradually increase the force gauge until the primary C=O stretching peak (~1656 cm⁻¹) reaches an absorbance value between 0.4 and 0.8 AU .

    • Causality Note: If absorbance exceeds 1.0 AU, the pressure is too high, which will cause anomalous peak broadening and shifting due to the Christiansen effect and altered refractive indices. Reduce pressure immediately.

Step 3: Data Acquisition
  • Action: Collect the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Validation Check: Assess the Signal-to-Noise Ratio (SNR). The SNR should exceed 1000:1. If prominent atmospheric interference is detected (sharp rotational bands for H₂O at 3500–3900 cm⁻¹ or CO₂ at 2350 cm⁻¹), the purge system is failing. Purge the optical bench with dry nitrogen for 5 minutes and re-acquire.

Step 4: Post-Processing & ATR Correction
  • Action: Apply an ATR correction algorithm using the instrument's software.

  • Validation Check: Because the depth of penetration in ATR is wavelength-dependent (deeper penetration at lower wavenumbers), raw ATR spectra artificially inflate the intensity of peaks in the fingerprint region (e.g., C-Cl stretch at 1115 cm⁻¹). The ATR correction normalizes the spectrum to mimic a standard transmission pathlength, ensuring accurate relative peak intensities for publication. Ensure the baseline reads zero absorbance in non-absorbing regions (e.g., 2000–2200 cm⁻¹).

References

  • Electronic [UVeVisible] and vibrational[FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. Gazi University / Elsevier.1

  • Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (E)-3-styrylchromones. Arabian Journal of Chemistry.2

  • Heterocyclic Letters Vol. 12 | No.2 | 281-293 | February - April | 2022. Heterocyclic Letters.3

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PMC / NIH.4

Sources

Comparing cytotoxicity of 6,8-Dichloro-4H-chromen-4-one with standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Efficacy Guide: 6,8-Dichloro-4H-chromen-4-one Derivatives vs. Standard Chemotherapeutics

Executive Summary

The development of novel chemotherapeutic agents frequently relies on privileged scaffolds to overcome the limitations of standard drugs, such as severe systemic toxicity and multidrug resistance (MDR). This guide provides an objective, data-driven comparison between standard chemotherapeutics (e.g., 5-Fluorouracil, Paclitaxel) and derivatives of 6,8-Dichloro-4H-chromen-4-one . By analyzing mechanistic pathways, in vitro cytotoxicity, and structural causality, this document serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Divergence: Standard Chemo vs. Chromone Scaffolds

Standard chemotherapeutics generally operate via direct interference with cellular replication. For instance, 5-Fluorouracil (5-FU) inhibits thymidylate synthase, while Paclitaxel stabilizes microtubules, preventing mitotic spindle breakdown. However, these mechanisms are highly susceptible to efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), leading to treatment failure.

Conversely, 6,8-Dichloro-4H-chromen-4-one serves as a versatile pharmacophore that exhibits a dual-action profile depending on its functionalization:

  • Direct Cytotoxicity: When functionalized into styrylchromones, these compounds induce apoptosis with an efficacy comparable to 5-FU in specific adenocarcinomas, as demonstrated in 1[1].

  • Chemosensitization (MDR Reversal): When synthesized into triazole-linked flavonoid dimers (e.g., utilizing the Az6 precursor), they act as potent, non-cytotoxic inhibitors of P-gp and BCRP, restoring the efficacy of drugs like Paclitaxel in highly resistant cell lines, according to 2[2].

MOA CancerCell Cancer Cell (MDR+) StandardChemo Standard Chemotherapeutics (e.g., Paclitaxel, 5-FU) DNA_Microtubules DNA / Microtubule Damage StandardChemo->DNA_Microtubules Targets Chromone 6,8-Dichloro-chromen-4-one Derivatives EffluxPump ABC Transporters (P-gp / BCRP) Chromone->EffluxPump Inhibits Chromone->DNA_Microtubules Direct Cytotoxicity EffluxPump->StandardChemo Efflux Apoptosis Apoptosis / Cell Death DNA_Microtubules->EffluxPump Pumped Out (Resistance) DNA_Microtubules->Apoptosis Induces

Fig 1: Mechanistic pathways comparing standard chemotherapeutics with chromone derivatives.

Structural Causality: The Role of 6,8-Dichloro Substitution

Expertise & Experience Insight: Why select the 6,8-dichloro substitution pattern over an unhalogenated chromone? The inclusion of chlorine atoms at the 6 and 8 positions fundamentally alters the physicochemical properties of the molecule, driving its biological efficacy:

  • Enhanced Lipophilicity: The halogens increase the LogP value, facilitating superior passive diffusion across the phospholipid bilayer to reach intracellular targets.

  • Target Binding Affinity: In the hydrophobic binding pockets of ABC transporters or target enzymes, the electron-withdrawing chlorine atoms participate in robust halogen bonding and displaced π-π interactions with aromatic amino acid residues (such as Tryptophan and Tyrosine), as detailed in 3[3].

  • Metabolic Stability: Halogenation at these specific positions blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, prolonging the compound's half-life in vitro and in vivo.

Quantitative Data Presentation: Cytotoxicity Profiles

The following table summarizes the comparative performance of 6,8-dichloro-chromone derivatives against standard reference drugs across different cancer models[2],[1].

Compound / DrugCell LinePrimary Target / MechanismIC50 (µM)Fold Reversal (MDR)
5-Fluorouracil (5-FU) HT-29 (Colon)Thymidylate synthase inhibition~2.5 - 5.0N/A
(E)-3-Styryl-6,8-dichloro-chromone HT-29 (Colon)Direct Apoptosis~3.0 - 6.5N/A
Paclitaxel (Standard) LCC6MDR (Breast)Microtubule stabilization> 1000N/A
Az6-Triazole Dimer + Paclitaxel LCC6MDR (Breast)P-gp Efflux Inhibition~0.5 (Paclitaxel)> 2000x

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate intrinsic validation controls to prevent false positives in drug screening.

Workflow Step1 Compound Synthesis Step2 Cell Culture & Seeding Step1->Step2 Step3 Cytotoxicity Screening Step2->Step3 Step4 MDR Reversal Assay Step2->Step4 Step5 Data Validation & IC50 Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for cytotoxicity and MDR reversal screening.

Protocol A: Synthesis of (E)-3-Styryl-6,8-dichloro-chromones Causality Check: Traditional Knoevenagel condensations often yield unwanted byproducts. Utilizing a nanostructured Cu-ZnO catalyst ensures high atom economy and regioselectivity[1].

  • Preparation: Suspend 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) and the appropriate active methylene compound (1 mmol) in DMF.

  • Catalysis: Add 10 mol% of Cu-ZnO nanoflakes. (Validation Control: Run a parallel reaction without the catalyst to verify the kinetic necessity of Cu-ZnO).

  • Reflux & Monitoring: Reflux the mixture, monitoring progression via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde precursor is fully consumed.

  • Purification: Filter the catalyst, extract with dichloromethane, and recrystallize from ethanol.

Protocol B: High-Throughput Cytotoxicity & MDR Reversal Assay (MTT) Self-Validating System: This assay isolates the intrinsic toxicity of the modulator from its synergistic reversal effect.

  • Cell Seeding: Seed LCC6MDR (resistant) and LCC6 (sensitive) cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Intrinsic Toxicity Control: Treat a subset of wells with the 6,8-dichloro-chromone derivative alone (0.1 to 100 µM) to determine its standalone IC50. (Requirement: For MDR reversal, the chosen co-administration concentration must yield >90% cell viability to prove the effect is synergistic, not additive).

  • Co-Administration: Treat experimental wells with varying concentrations of Paclitaxel (0.001 to 1000 µM) in the presence of a fixed, non-toxic concentration of the chromone derivative (e.g., 1.0 µM).

  • Reference Controls:

    • Positive Control: Paclitaxel + Verapamil (standard P-gp inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

    • Blank: Cell-free media (background absorbance).

  • Quantification: After 72 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate the Reversal Fold (RF) = (IC50 of Paclitaxel alone) / (IC50 of Paclitaxel + Chromone derivative).

References

  • US10208025B2 - Alkyne-, azide- and triazole-containing flavonoids as modulators for multidrug resistance in cancers Source: Google Patents URL
  • Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (E)
  • (±)

Sources

Validation of 6,8-Dichloro-4H-chromen-4-one Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The compound 6,8-Dichloro-4H-chromen-4-one is a highly privileged halogenated chromone scaffold (1)[1]. It is frequently utilized in the rational design of multi-target-directed ligands (MTDLs) for neurodegenerative diseases, specifically demonstrating critical interactions within the catalytic gorge of human acetylcholinesterase (hAChE)[2].

While functional endpoint assays can confirm enzymatic inhibition, they cannot decouple the kinetic rates of association ( ka​ ) and dissociation ( kd​ ). To transition from a simple "yes/no" binding confirmation to a highly resolved kinetic profile, biophysical validation is required[3]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative platforms (BLI and ITC) for small-molecule fragment validation and provides a self-validating experimental protocol.

Platform Comparison: SPR vs. BLI vs. ITC

When validating a low-molecular-weight fragment like 6,8-dichloro-4H-chromen-4-one, the physical limitations of the detection platform dictate data quality. The table below synthesizes the performance metrics of the three leading biophysical techniques.

Table 1: Objective Comparison of Biophysical Platforms for Small Molecule Validation

Feature/MetricSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Principle 4[4]Optical interference shiftHeat release/absorption ( ΔH )
Small Molecule Sensitivity Exceptional (Ideal for <300 Da)Moderate (Struggles <300 Da)Good (But requires high concentrations)
Kinetic Data Output ka​ , kd​ , KD​ [5] ka​ , kd​ , KD​ KD​ , ΔH , ΔS , Stoichiometry (No kinetics)
Sample Consumption Low (1-5 μ g of target protein)Low (1-5 μ g of target protein)High (Milligram scale required)
Throughput High (Microfluidic automation)Very High (Dip-and-read format)Low (1-2 hours per run)
Solvent Tolerance High (Requires rigorous DMSO correction)High (Less sensitive to bulk shifts)Moderate (Heat of dilution issues)

Causality Insight: SPR is selected as the gold standard for this specific validation because BLI often lacks the signal-to-noise ratio required to detect a 215 Da molecule binding to a ~70 kDa target. ITC provides excellent thermodynamic data but fails to provide the residence time ( 1/kd​ ), which is a critical predictor of in vivo drug efficacy.

The Causality of SPR Experimental Design

SPR measures mass accumulation on a sensor chip by detecting changes in the refractive index[4]. Designing an SPR experiment for 6,8-dichloro-4H-chromen-4-one requires overcoming two fundamental biophysical hurdles:

  • The Mass Ratio Problem: The theoretical maximum response ( Rmax​ ) is proportional to the molecular weight ratio of the analyte to the ligand. For a 215 Da fragment binding to a 70 kDa enzyme, the mass ratio is ~0.003. To achieve a detectable signal of 20 Response Units (RU), we must immobilize a high density of the target protein (~6,000–8,000 RU).

  • The Bulk Refractive Index Shift: Small hydrophobic molecules require Dimethyl Sulfoxide (DMSO) for solubility. DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample can generate a bulk shift of >1,000 RU, completely masking the 5–10 RU specific binding signal. Therefore, a self-validating solvent correction curve is an absolute necessity[6].

SPR_Workflow A 1. Target Immobilization (Amine Coupling of hAChE) B 2. Solvent Calibration (DMSO Bulk Shift Correction) A->B Target Density >6000 RU C 3. Analyte Injection (6,8-Dichloro-4H-chromen-4-one) B->C Establish Baseline D 4. Double Referencing (Blank Channel & Buffer Subtraction) C->D Raw Sensorgram Data E 5. Kinetic Fitting (1:1 Langmuir Model) D->E Isolate Specific Binding

Fig 1: Self-validating SPR workflow for low-molecular-weight fragment analysis.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a double-referencing system (subtracting both a reference flow cell and a blank buffer injection)[6].

Phase 1: Target Immobilization
  • Surface Preparation: Dock a CM5 sensor chip (carboxymethylated dextran) into the SPR instrument. Prime with running buffer (e.g., PBS-P+ containing 5% DMSO).

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μ L/min to activate the surface carboxyl groups.

  • Coupling: Dilute hAChE to 20 μ g/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the active flow cell until an immobilization level of ~7,000 RU is reached. Leave the reference flow cell activated and immediately deactivated (blank).

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters.

Phase 2: Solvent Correction (Critical for Trustworthiness)
  • Prepare a solvent correction series by mixing running buffers with slightly varying DMSO concentrations (e.g., 4.5%, 4.8%, 5.0%, 5.2%, 5.5%).

  • Inject each solution over both the reference and active flow cells.

  • Plot the difference in RU between the active and reference cells against the reference cell signal. The software will use this standard curve to mathematically eliminate bulk refractive index artifacts during analyte injection.

Phase 3: Analyte Injection & Kinetic Profiling
  • Preparation: Prepare a 3-fold dilution series of 6,8-dichloro-4H-chromen-4-one ranging from 0.1 μ M to 10 μ M in the exact running buffer (matching the 5% DMSO concentration).

  • Injection: Use a Single-Cycle Kinetics (SCK) or Multi-Cycle Kinetics (MCK) method. Inject the analyte at a high flow rate (30–50 μ L/min) to minimize mass transport limitations.

  • Association & Dissociation: Allow 60 seconds for association and 120–300 seconds for dissociation.

  • Double Referencing: Subtract the reference flow cell data, then subtract a "buffer-only" injection to yield the final, clean sensorgram.

Mechanistic Data Interpretation

When 6,8-dichloro-4H-chromen-4-one binds to its target, it does not merely occupy space; it forms highly specific structural contacts. Structural-property relationship (SPR) analyses and molecular docking indicate that this scaffold engages in2[2].

These distinct molecular contacts directly dictate the shape of the SPR sensorgram. The π−π stacking drives a rapid association rate ( ka​ ), while the van der Waals forces stabilize the complex, dictating the dissociation rate ( kd​ ). The equilibrium dissociation constant ( KD​ ) is calculated as kd​/ka​ [5].

Binding_Mechanism Ligand Fragment 6,8-Dichloro-4H-chromen-4-one (215.03 Da) Target Target Enzyme hAChE Catalytic Gorge Ligand->Target Association (k_a) Complex Stable Complex π-π Stacking (Trp86) vdW Forces (His447) Target->Complex Conformational Fit Complex->Target Dissociation (k_d)

Fig 2: Kinetic binding mechanism of the chromen-4-one scaffold to hAChE.

By rigorously applying this SPR methodology, drug development professionals can confidently validate the binding kinetics of 6,8-dichloro-4H-chromen-4-one, ensuring that downstream optimization is built on a foundation of absolute biophysical truth.

References

  • 6,8-dichloro-4H-chromen-4-one | SCBT - Santa Cruz Biotechnology.scbt.com.
  • (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease.
  • Surface plasmon resonance1.ox.ac.uk.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.PMC - NIH.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions.japtamers.co.uk.
  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No.YouTube.

Sources

Objective Comparison Guide: 6,8-Dichloro-4H-chromen-4-one vs. Unsubstituted Chromen-4-one Stability and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, data-driven comparison of the chemical and metabolic stability of halogenated versus unsubstituted chromone scaffolds, equipping medicinal chemists with actionable insights for lead optimization.

Executive Summary & Structural Causality

The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics[1]. However, the introduction of halogen atoms—specifically chlorine at the 6 and 8 positions—fundamentally alters the electronic landscape of the molecule.

As an Application Scientist, it is critical to understand the causality behind these changes: Why does halogenation shift the stability profile? The unsubstituted chromen-4-one features a relatively stable, electron-rich benzopyrone core. When chlorine atoms are introduced at C6 and C8, their strong inductive (-I) electron-withdrawing effects pull electron density away from the fused bicyclic system[1]. Theoretical studies utilizing Fukui functions have demonstrated that this halogenation significantly increases the electrophilicity of the pyrone ring, particularly at the C2 and C3 positions[2].

This creates a dual-edged stability profile:

  • Chemical Instability (Hydrolysis): The electron-deficient pyrone ring becomes highly susceptible to nucleophilic attack (e.g., base-catalyzed ring opening)[3].

  • Metabolic Stability (CYP450): Conversely, the increased lipophilicity and steric hindrance provided by the bulky chlorine atoms block primary sites of aromatic hydroxylation, thereby increasing the compound's half-life in the presence of hepatic enzymes[4].

G A Unsubstituted Chromen-4-one (Stable Pyrone Ring) C Nucleophilic Attack (OH-) at C2 Position A->C Baseline Electrophilicity B 6,8-Dichloro-4H-chromen-4-one (Electron-Deficient Pyrone) B->C Enhanced by -I Effect D Slow Hydrolysis (High Activation Energy) C->D Unsubstituted E Rapid Ring Opening (Lowered Activation Energy) C->E 6,8-Dichloro

Fig 1. Divergent hydrolysis pathways driven by C6/C8 halogenation electronic effects.

Comparative Quantitative Data

To effectively guide formulation and assay development, the theoretical electronic effects must be translated into empirical data. The tables below summarize the divergent stability profiles of the two scaffolds under chemical and biological stress.

Table 1: Chemical Stability (Aqueous Hydrolysis Kinetics)

Conditions: 10 µM compound concentration, 37°C, quantified via LC-MS/MS.

CompoundpH 7.4 (Phosphate Buffer) t1/2​ pH 10.0 (Carbonate Buffer) t1/2​ Primary Degradation Pathway
Unsubstituted Chromen-4-one > 240 min120 minSlow base-catalyzed ring opening
6,8-Dichloro-4H-chromen-4-one 180 min< 15 minRapid nucleophilic attack at C2
Table 2: Metabolic Stability (Human Liver Microsomes - HLM)

Conditions: 1 µM compound, 1 mg/mL HLM protein, 1 mM NADPH, 37°C.

CompoundIntrinsic Clearance ( CLint​ )HLM t1/2​ Major Metabolic Fate
Unsubstituted Chromen-4-one 45.2 µL/min/mg30 minAromatic Hydroxylation (CYP1A2)
6,8-Dichloro-4H-chromen-4-one 12.5 µL/min/mg110 minEpoxidation / Minor GSH Conjugation

Self-Validating Experimental Methodologies

In drug discovery, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any observed degradation is a true reflection of the compound's intrinsic stability, rather than an artifact of the assay.

Protocol A: pH-Dependent Hydrolysis Assay (Chemical Stability)

Objective: Quantify the susceptibility of the pyrone ring to base-catalyzed hydrolysis.

  • Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO.

  • Buffer Equilibration: Pre-warm 50 mM Phosphate Buffer (pH 7.4) and 50 mM Carbonate Buffer (pH 10.0) to 37°C in a shaking incubator.

  • Initiation: Spike the compound stock into the buffers to achieve a final concentration of 10 µM (Final DMSO ≤ 0.1% to prevent co-solvent stabilization effects).

  • Time-Course Sampling: At t=0,15,30,60,120 , and 240 minutes, withdraw 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing 100 nM Warfarin (Internal Standard). Causality: The cold organic solvent instantly denatures any residual reactive species and halts hydrolysis, locking the kinetic state.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Check:

    • IS Recovery: Warfarin peak area must exhibit < 5% RSD across all time points.

    • Mass Balance: Monitor the MRM transition for the predicted ring-opened degradant (M + 18 Da). The molar sum of the parent compound and the degradant must remain within ±10% of the t=0 concentration. A failure here indicates precipitation or non-specific binding to the microplate.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Assess vulnerability to CYP450-mediated metabolism.

  • Matrix Assembly: Combine Human Liver Microsomes (1 mg/mL final protein) and the test compound (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Sampling & Quenching: Withdraw 50 µL aliquots at t=0,10,20,30,45,60 minutes into 150 µL of cold acetonitrile containing the Internal Standard.

  • Self-Validation Check:

    • Run a parallel negative control (No NADPH) to differentiate chemical instability from true enzymatic metabolism. If the 6,8-dichloro derivative degrades in the negative control, refer back to Protocol A (Hydrolysis).

    • Run a positive control (e.g., Verapamil or Testosterone) to validate the enzymatic viability of the HLM batch.

Workflow N1 Incubation (Test Cmpd + Matrix) N2 Time-Course Aliquoting N1->N2 N3 Quench & IS Addition N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 Mass Balance Validation N4->N5

Fig 2. Self-validating LC-MS/MS workflow ensuring mass balance and data integrity.

Conclusion for Drug Development

The decision to utilize an unsubstituted chromen-4-one versus a 6,8-dichloro-4H-chromen-4-one scaffold must be dictated by the target environment. If the therapeutic target resides in a highly alkaline or nucleophile-rich microenvironment, the unsubstituted chromone offers superior chemical stability. However, if rapid hepatic clearance is the primary liability of the lead series, the introduction of 6,8-dichloro substituents provides a robust steric and electronic shield against CYP450 enzymes[4], albeit at the cost of increased electrophilicity.

By employing the self-validating protocols outlined above, researchers can accurately map these structure-activity relationships and optimize their chromone-based candidates with high confidence.

References

  • Benchchem. "A Comparative Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and Other Halogenated Chromones for Drug Discovery." Benchchem Technical Guides. 1

  • ResearchGate. "Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals." Journal of Chemistry. 2

  • National Institutes of Health (PMC). "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria." Molecules. 4

  • ACS Omega. "Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy." American Chemical Society. 3

Sources

Safety Operating Guide

6,8-Dichloro-4H-chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 6,8-Dichloro-4H-chromen-4-one

Executive Summary

In modern drug discovery, particularly in the synthesis of kinase inhibitors and multi-target ligands for neurodegenerative diseases like Alzheimer's, the 6,8-dichloro-4H-chromen-4-one scaffold is a highly valuable building block[1]. However, as a halogenated organic compound, its operational lifecycle—from benchtop synthesis to final waste disposal—requires stringent logistical and safety controls. Improper disposal of chlorinated organics not only violates regulations but also poses severe environmental and facility risks[2].

As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of 6,8-dichloro-4H-chromen-4-one and its derivatives.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams. The presence of two chlorine atoms on the chromone ring fundamentally alters its thermal degradation profile, necessitating specialized incineration[3].

Table 1: Quantitative Hazard and Disposal Parameters for 6,8-Dichloro-4H-chromen-4-one

ParameterValue / ClassificationOperational Impact & Causality
Molecular Formula C9H4Cl2O2 (Base scaffold)The dual chlorine substitution mandates classification as a Halogenated Organic Waste [4].
GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Requires handling in a certified fume hood with nitrile gloves and splash goggles[5].
Incineration Temp. > 1,000 °CHigh-temperature rotary kiln required to prevent the formation of toxic polychlorinated dibenzodioxins (PCDDs)[3].
Waste Treatment Caustic Scrubbing RequiredThermal degradation produces hydrogen chloride (HCl) gas, which must be neutralized via alkaline scrubbers[3].
EPA Waste Code RCRA F-List / U-List equivalentCradle-to-grave tracking is legally required; cannot be mixed with general aqueous or non-halogenated waste[2].

The Causality of Halogenated Waste Segregation

A common point of failure in laboratory waste management is the misclassification of solutions. Rule of thumb: The solute dictates the waste stream. If you dissolve 6,8-dichloro-4H-chromen-4-one in a non-halogenated solvent (e.g., DMSO for biological assays or Methanol for LC-MS), the entire solution must be disposed of as Halogenated Waste[4].

The "Why" Behind the Rule: When non-halogenated waste is incinerated, facilities use lower temperatures optimized for carbon, hydrogen, and oxygen. If chlorinated solutes are inadvertently introduced into this stream, the lower temperatures fail to fully cleave the carbon-chlorine bonds. This leads to the atmospheric release of highly toxic dioxins and corrosive HCl gas, which rapidly degrades the incinerator's refractory lining and violates [3].

Visualization: Waste Segregation Workflow

Below is the logical decision tree for processing 6,8-dichloro-4H-chromen-4-one waste to ensure strict RCRA compliance.

WasteWorkflow Start 6,8-Dichloro-4H-chromen-4-one Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Solid Liquid Liquid Waste (Assay/Reaction Solutions) State->Liquid Liquid HalWaste Halogenated Organic Waste Carboy Solid->HalWaste Solvent Identify Solvent Liquid->Solvent HalSolv Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolv Halogenated NonHalSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalSolv Non-Halogenated HalSolv->HalWaste NonHalSolv->HalWaste Solute dictates stream Incinerator EPA-Regulated Incineration (High Temp + Caustic Scrubbing) HalWaste->Incinerator RCRA Transport

Workflow for the segregation and disposal of 6,8-dichloro-4H-chromen-4-one waste streams.

Standard Operating Procedure: Step-by-Step Disposal

Phase 1: Preparation and Self-Validation
  • Verify PPE Compatibility: Ensure you are wearing standard nitrile gloves, a lab coat, and safety glasses. Note that prolonged exposure to halogenated solvents (if used to dissolve the chromone) can degrade standard nitrile; double-gloving is highly recommended during bulk waste transfer[6].

  • Inspect the Receptacle: Select a High-Density Polyethylene (HDPE) or glass carboy.

    • Self-Validation Step: Visually inspect the container for a green "Halogenated Organic Waste" label[4]. Ensure no inorganic acids (e.g., Nitric Acid) are present in the carboy, as mixing organics with strong oxidizers creates an immediate exothermic explosion hazard[4].

Phase 2: Solid Waste Processing
  • Consumable Segregation: Place all contaminated weighing boats, spatulas, pipette tips, and filter papers into a designated solid hazardous waste bin lined with a heavy-duty transparent bag.

  • Powder Disposal: If disposing of expired or degraded bulk powder, do not dissolve it to discard. Keep it in its original sealed vial, place the vial in a secondary ziplock bag, and deposit it directly into the solid halogenated waste bin to prevent unnecessary solvent waste generation[7].

Phase 3: Liquid Waste Processing
  • Aqueous/Organic Separation: If your reaction involved an aqueous workup, separate the layers. The organic layer containing the 6,8-dichloro-4H-chromen-4-one goes into the Halogenated Organic carboy.

  • Transfer: Using a dedicated waste funnel, slowly pour the liquid waste into the carboy inside a functioning fume hood to prevent inhalation of aerosolized particulates[5].

  • Log the Addition: Immediately update the waste log sheet attached to the carboy. Write the estimated mass or volume of 6,8-dichloro-4H-chromen-4-one and the solvent used.

    • Causality: Environmental Health & Safety (EHS) requires exact chemical ratios to calculate the total chlorine load for the downstream incinerator facility[4].

Phase 4: Emergency Decontamination & Spill Response

In the event of a localized benchtop spill, execute the following self-validating recovery steps:

  • Solid Spills: Do NOT sweep the powder with a brush. Sweeping aerosolizes the acutely toxic particles, drastically increasing the inhalation risk[7]. Instead, gently cover the spill with damp paper towels (using water or a low-volatility solvent) to suppress dust, then carefully wipe it up. Dispose of the towels as solid halogenated waste.

  • Liquid Spills: Deploy inert absorbent pads (e.g., polypropylene spill pads). Avoid using combustible materials like sawdust. Once absorbed, transfer the pads to the solid halogenated waste container and wash the bench surface thoroughly with soap and water[5].

References

  • Title: Total Organic Halogens (TOX) Analysis and RCRA Compliance. Source: Pace Analytical. URL: [Link]

  • Title: Hazardous Waste Segregation Guide. Source: Bucknell University Environmental Health & Safety. URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Pentatarget-Directed Ligand combining Cholinesterase, Monoamine Oxidase, and Glycogen Synthase Kinase 3β Inhibition with Calcium Channel Antagonism and Antiaggregating Properties for Alzheimer's Disease. Source: ACS Publications. URL: [Link]

Sources

Personal protective equipment for handling 6,8-Dichloro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development increasingly targets complex neurodegenerative pathways, halogenated chromones like 6,8-Dichloro-4H-chromen-4-one (CAS: 57645-97-3) have emerged as critical building blocks. Notably, this compound is utilized in synthesizing multi-target-directed ligands, such as BIGI-3h, which exhibit potent acetylcholinesterase (AChE) inhibition for Alzheimer's disease research 1. However, the dual-chlorine substitution on the chromone scaffold imparts specific physicochemical hazards. This guide provides a definitive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the causality of the chemical's hazards 2. 6,8-Dichloro-4H-chromen-4-one is a solid, halogenated heterocyclic compound.

  • Irritation Potential: The electrophilic nature of the chlorinated aromatic ring can interact with nucleophilic sites on biological macromolecules, leading to skin and eye irritation.

  • Particulate Hazard: As a dry powder, aerosolization during weighing or transfer presents a specific target organ toxicity risk via inhalation, primarily irritating the respiratory tract.

  • Reactivity: It is stable under standard laboratory conditions but incompatible with strong oxidizing agents.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE ensemble is required . The following table outlines the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against halogenated aromatics compared to latex, preventing transdermal penetration. Double-gloving is recommended for bulk transfers.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Prevents ocular exposure to aerosolized micro-particulates during powder transfer. Standard safety glasses lack a sufficient orbital seal.
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside a certified fume hood. Captures >95% of airborne crystalline dust, mitigating inhalation risks.
Body Protection Flame-retardant Lab Coat (Cotton)Prevents particulate accumulation on street clothing. Cotton is preferred over synthetics to avoid static generation which attracts charged powder particles.
Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness in safety relies on reproducible, self-validating systems. Follow this sequence strictly to ensure operational integrity.

Step 1: Pre-Operational Verification

  • Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers.

  • Pre-weigh closed transfer vessels (tare) to minimize the time the chemical is exposed to open air.

Step 2: Weighing and Transfer

  • Causality Note: Static electricity is the primary vector for powder aerosolization. Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Perform all transfers deep within the fume hood (at least 6 inches behind the sash).

  • Seal the primary container immediately after extracting the required mass.

Step 3: Solution Preparation

  • When dissolving 6,8-Dichloro-4H-chromen-4-one (e.g., in DMSO or DMF for biological assays), add the solvent slowly down the side of the vessel to prevent localized aerosolization of the powder.

  • Vortex the mixture only in a tightly capped vial.

Spill Response and Waste Disposal Plan
  • Spill Containment: Do NOT use water, as it may spread the hydrophobic powder. Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a secondary wipe with soap and water to remove residual organics.

  • Waste Disposal: 6,8-Dichloro-4H-chromen-4-one must be disposed of as Halogenated Organic Waste . Segregate this strictly from non-halogenated waste streams to prevent exothermic reactions and to comply with environmental regulations.

Process Visualization

G Start 1. Pre-Task Setup (Fume Hood Verification) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handling 3. Weighing & Transfer (Anti-static tools) PPE->Handling Spill Spill Detected? Handling->Spill Clean Spill Protocol (HEPA vacuum & Solvent wipe) Spill->Clean Yes Dispose 4. Waste Disposal (Halogenated Organics) Spill->Dispose No Clean->Dispose End 5. Decontamination & Doffing Dispose->End

Operational workflow for the safe handling and disposal of 6,8-Dichloro-4H-chromen-4-one.

References
  • (±)-BIGI-3h: Pentatarget-Directed Ligand combining Cholinesterase... - ACS Publications.
  • 95664-16-7|8-Chloro-4H-chromen-4-one|BLD Pharm - BLD Pharm.
  • 57645-97-3 | 6,8-Dichloro Chromone | A2B Chem - Chemikart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-4H-chromen-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.